4-Chloro-2-fluoro-3-hydroxyphenylboronic acid
Description
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Properties
IUPAC Name |
(4-chloro-2-fluoro-3-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFLEBLGQHFBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231041 | |
| Record name | B-(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451393-13-7 | |
| Record name | B-(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid: A Cornerstone Building Block for Kinase Inhibitor Discovery
Abstract
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid (CAS No. 1451393-13-7) is a highly functionalized arylboronic acid that has emerged as a critical structural motif in modern medicinal chemistry. Its unique substitution pattern—featuring chloro, fluoro, and hydroxyl groups—provides a strategic combination of steric and electronic properties, enabling potent and selective interactions with biological targets. This guide offers an in-depth technical overview of its physicochemical properties, validated synthetic and purification protocols, and core applications, with a particular focus on its pivotal role in the synthesis of kinase inhibitors, such as those targeting the Fibroblast Growth Factor Receptor (FGFR) family. We provide field-proven insights into its reactivity, handling, and the causal logic behind key experimental choices, aimed at researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of a Multifunctional Reagent
In the landscape of drug discovery, particularly in oncology, the development of small-molecule kinase inhibitors remains a paramount objective.[1] Arylboronic acids are indispensable tools in this endeavor, serving as key precursors in palladium-catalyzed cross-coupling reactions to construct the complex biaryl scaffolds common in these therapeutics.[2]
This compound is a premier example of a "designer" building block. Its constituent parts are not arbitrary; each functional group serves a distinct purpose:
-
The Boronic Acid Moiety: The primary reactive handle for Suzuki-Miyaura cross-coupling, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[3]
-
The Fluoro Group: Located ortho to the boronic acid, the fluorine atom modulates the acidity and reactivity of the boronic acid. In the final drug molecule, it often acts as a hydrogen bond acceptor or a metabolic blocker, enhancing binding affinity and pharmacokinetic properties.[4]
-
The Chloro Group: Positioned para to the boronic acid, this halogen can occupy hydrophobic pockets within a kinase active site and provides an additional vector for molecular design.[4]
-
The Hydroxyl Group: As a hydrogen bond donor and acceptor, the phenolic hydroxyl is frequently crucial for anchoring a ligand to the hinge region of a kinase active site.[5]
This guide synthesizes the available technical data and procedural knowledge to provide a comprehensive resource for the effective utilization of this high-value chemical intermediate.
Chapter 1: Physicochemical Properties and Structural Analysis
A thorough understanding of a reagent's physical and chemical properties is the foundation of its successful application. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1451393-13-7 | [6][7] |
| Molecular Formula | C₆H₅BClFO₃ | [6] |
| Molecular Weight | 190.37 g/mol | [6] |
| Appearance | Typically an off-white to light-colored solid | [1] |
| IUPAC Name | (4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid | [6] |
| Solubility | Soluble in polar organic solvents such as methanol, THF, and DMSO. Limited solubility in water and nonpolar solvents. | General Knowledge |
| Stability | Stable under recommended storage conditions.[8] Prone to dehydration to form cyclic boroxine anhydrides, especially upon heating or prolonged storage if not perfectly dry.[9] | General Knowledge |
Spectroscopic Signature: While specific spectra for this exact compound are not publicly available, the expected signatures are:
-
¹H NMR (in DMSO-d₆): Aromatic protons would appear as multiplets in the 6.8-7.5 ppm range. The two hydroxyl protons on the boron atom and the phenolic hydroxyl proton would appear as broad singlets, with chemical shifts highly dependent on concentration and residual water content.
-
¹³C NMR (in DMSO-d₆): Six distinct aromatic carbon signals, with chemical shifts influenced by the attached substituents. The C-B bond would cause the ipso-carbon to appear as a broad, low-intensity signal.
-
¹⁹F NMR (in DMSO-d₆): A singlet or narrow multiplet, with a chemical shift characteristic of an aryl fluoride.
-
Mass Spectrometry (ESI-): A prominent peak at m/z = 189/191, corresponding to [M-H]⁻, showing the characteristic isotopic pattern for one chlorine atom.
Chapter 2: Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions, particularly temperature. The most logical and field-proven route involves a directed ortho-metalation of a protected phenol precursor, followed by borylation and subsequent deprotection.[5][10]
Synthetic Workflow Diagram
The overall synthetic strategy is depicted below. The key is to use the methoxy group as both a protecting group for the phenol and a director for the lithiation step.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established methods for analogous compounds.[10][11]
PART A: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 1-chloro-3-fluoro-2-methoxybenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 10 mL per mmol of starting material).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Causality Check: The methoxy group directs the lithium to the C4 position (ortho to the fluorine and meta to the chlorine), the most acidic proton. The extremely low temperature is critical to prevent side reactions and decomposition of the lithiated intermediate.
-
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Borylation: Add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C.
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching & Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench by adding 2 M hydrochloric acid (HCl) until the pH is ~1-2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-fluoro-3-methoxyphenylboronic acid.
PART B: Demethylation to this compound
-
Reaction Setup: Dissolve the crude product from Part A in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Deprotection: Slowly add boron tribromide (BBr₃, 1.0 M in DCM, 1.5-2.0 equiv) dropwise.
-
Expert Insight: BBr₃ is a powerful Lewis acid ideal for cleaving aryl methyl ethers. An excess is used to drive the reaction to completion. The reaction is highly exothermic and releases HBr gas, requiring a well-ventilated fume hood and careful quenching.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully and slowly quench the reaction by adding it to a stirred mixture of ice and water.
-
Extraction & Purification: Extract the product with ethyl acetate. The desired product may be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel. The final product should be dried under high vacuum to remove residual solvents and water.
Chapter 3: Chemical Reactivity and Key Applications
The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds.[3][12]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study: Application in FGFR Inhibitor Synthesis
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose dysregulation is implicated in various cancers.[14] Potent and selective FGFR inhibitors are therefore highly sought-after oncology therapeutics. Many advanced FGFR inhibitors, such as the clinical candidate AZD4547, feature a substituted biaryl core.[11][15]
While the exact synthesis of AZD4547 may use a different precursor, this compound represents a key building block for next-generation inhibitors targeting the same chemical space.[5][16]
Synthetic Rationale: In the development of FGFR inhibitors, chemists often couple a heterocyclic core (Ar¹-X, e.g., a substituted pyrazole or indazole) with a highly functionalized phenyl ring (Ar²), provided by our boronic acid.[5][17]
-
Challenge: Direct Suzuki coupling using the unprotected this compound can be problematic. The phenolic hydroxyl group can interfere with the catalyst and is prone to side reactions. Furthermore, ortho/para-substituted phenolboronic acids can undergo rapid protodeboronation (loss of the boronic acid group).[5]
-
Field-Proven Solution: The most robust and reliable strategy is to perform the Suzuki coupling using the methoxy-protected intermediate, 4-chloro-2-fluoro-3-methoxyphenylboronic acid . The final step of the synthesis is then the deprotection of the methoxy ether to reveal the crucial phenolic hydroxyl group, which is often essential for potent biological activity.[5][17] This approach ensures higher yields and a cleaner reaction profile for the critical C-C bond formation.
Chapter 4: Handling, Storage, and Safety
As with all boronic acids, proper handling and storage are essential to maintain the reagent's integrity and ensure user safety.
Safety Profile:
-
GHS Hazard Statements: Based on data for analogous compounds, this compound should be treated as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][18]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19]
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.[19]
Storage and Stability:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19] For long-term storage, refrigeration (2-8 °C) is recommended.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and moisture.[8]
-
Boroxine Formation: Phenylboronic acids have a propensity to lose water to form a trimeric cyclic anhydride called a boroxine. While this process is often reversible upon exposure to water during reaction work-up, it changes the molecular weight of the solid reagent. For reactions requiring precise stoichiometry, it is best to use a freshly opened or properly stored bottle, or to analyze the boronic acid/boroxine ratio beforehand.
Conclusion
This compound is more than just a catalogue chemical; it is a product of rational design, embodying key structural features sought after in modern drug discovery. Its strategic placement of halogen and hydroxyl groups provides medicinal chemists with a powerful tool to probe and optimize ligand-protein interactions. While its direct use in coupling reactions requires careful consideration of protecting group strategies, the insights provided in this guide—from synthesis to application—are intended to empower researchers to leverage its full potential in the development of next-generation therapeutics, particularly in the competitive field of kinase inhibitor research.
References
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United States Patent US8822730B2. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
-
García-Alvarez, M. C., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. National Institutes of Health.
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ResearchGate. (2025). Design of new FGFR inhibitors.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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ResearchGate. (n.d.). Chemical structure of AZD4547.
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Li, N., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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Scott, J. S., et al. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. ACS Publications.
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ChemicalBook. (n.d.). 4-Chloro-2-fluorophenylboronic acid synthesis.
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Fisher Scientific. (2010). Safety Data Sheet for 4-Fluoro-2-methoxyphenylboronic acid.
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Scott, J. S., et al. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. White Rose Research Online.
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Organic Syntheses. (n.d.). Procedure for Suzuki-Miyaura cross-coupling reaction.
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts.
-
Taylor & Francis Online. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy.
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Fisher Scientific. (n.d.). 4-Fluoro-3-hydroxybenzeneboronic acid, 98%, Thermo Scientific.
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National Institutes of Health. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
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ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction.
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Sigma-Aldrich. (2025). Safety Data Sheet for 4-Chloro-3-fluorophenylboronic acid.
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PubChem. (n.d.). This compound.
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Sunway Pharm Ltd. (n.d.). This compound - CAS:1451393-13-7.
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A Technical Guide to the NMR Spectral Analysis of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is a substituted arylboronic acid of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures, making it a valuable reagent in the development of novel therapeutic agents. The precise structural elucidation of this compound is paramount for its effective application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.
This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for this compound. As a Senior Application Scientist, this document synthesizes theoretical predictions with field-proven insights to offer a robust framework for researchers working with this and structurally related compounds. Due to the limited availability of public experimental spectra for this specific molecule, this guide will focus on a detailed prediction and interpretation of the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra, grounded in the fundamental principles of NMR and data from analogous structures.
The Structural Landscape: Predicting NMR Signatures
The chemical structure of this compound, with its unique substitution pattern on the phenyl ring, gives rise to a distinct set of NMR signals. The interplay of the electron-withdrawing and electron-donating effects of the chloro, fluoro, hydroxyl, and boronic acid groups dictates the chemical environment of each nucleus, influencing their chemical shifts and coupling constants.
Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ) / ppm | Predicted Multiplicity | Predicted Coupling Constants (J) / Hz |
| ¹H NMR | |||
| H-5 | 7.20 - 7.40 | Doublet of doublets (dd) | ³J(H-H) ≈ 8.0, ⁴J(H-F) ≈ 2.0 |
| H-6 | 7.00 - 7.20 | Doublet of doublets (dd) | ³J(H-H) ≈ 8.0, ³J(H-F) ≈ 9.0 |
| -OH | 9.50 - 10.50 | Broad singlet | - |
| -B(OH)₂ | 8.00 - 8.50 | Broad singlet | - |
| ¹³C NMR | |||
| C-1 (C-B) | 125 - 135 | Broad | - |
| C-2 (C-F) | 158 - 162 | Doublet | ¹J(C-F) ≈ 240 - 250 |
| C-3 (C-OH) | 145 - 150 | Doublet | ²J(C-F) ≈ 15 - 20 |
| C-4 (C-Cl) | 120 - 125 | Singlet | - |
| C-5 | 128 - 132 | Doublet | ⁴J(C-F) ≈ 1 - 3 |
| C-6 | 118 - 122 | Doublet | ²J(C-F) ≈ 20 - 25 |
| ¹⁹F NMR | |||
| F-2 | -110 to -120 | Doublet of doublets (dd) | ³J(F-H6) ≈ 9.0, ⁴J(F-H5) ≈ 2.0 |
| ¹¹B NMR | |||
| B-1 | 28 - 32 | Broad singlet | - |
Note: These are predicted values and may vary depending on the solvent, concentration, and temperature.
Detailed Spectral Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show two distinct aromatic signals, along with broad signals for the hydroxyl and boronic acid protons.
-
Aromatic Protons (H-5 and H-6): The two aromatic protons are in different chemical environments and will appear as doublets of doublets. H-5 will be coupled to H-6 (³J, ortho coupling, typically 7-9 Hz) and to the fluorine atom at C-2 (⁴J, meta coupling, typically 1-3 Hz). H-6 will be coupled to H-5 (³J, ortho coupling) and the fluorine atom (³J, ortho coupling, typically 8-10 Hz). The electron-withdrawing effects of the adjacent chloro and boronic acid groups will likely shift H-5 downfield relative to H-6.
-
Hydroxyl and Boronic Acid Protons: The protons of the hydroxyl (-OH) and boronic acid [-B(OH)₂] groups are acidic and will typically appear as broad singlets due to chemical exchange with the solvent and with each other. Their chemical shifts can be highly variable and are dependent on concentration, temperature, and the solvent used. In deuterated methanol (CD₃OD), these peaks may be diminished or absent due to exchange with deuterium.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. Due to the presence of fluorine, several carbon signals will exhibit C-F coupling.
-
C-1 (Carbon attached to Boron): The signal for the carbon atom directly attached to the boron, C-1, is often broadened due to the quadrupolar nature of the boron nucleus. Its chemical shift is influenced by the electronegativity of the attached substituents.
-
C-2 (Carbon attached to Fluorine): This carbon will show a large one-bond coupling constant (¹J(C-F)) of approximately 240-250 Hz, appearing as a doublet. This is a characteristic feature for carbons directly bonded to fluorine.
-
Other Aromatic Carbons: The remaining aromatic carbons will also be affected by the fluorine atom, showing smaller two-bond (²J), three-bond (³J), and four-bond (⁴J) C-F couplings, which will aid in their assignment. The chemical shifts will be influenced by the combined electronic effects of all substituents.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.[1][2]
-
F-2 Signal: A single resonance is expected for the fluorine atom at the C-2 position. This signal will be split into a doublet of doublets due to coupling with the two neighboring aromatic protons, H-6 (³J, ortho coupling) and H-5 (⁴J, meta coupling). The chemical shift will be in the typical range for an aryl fluoride.[2]
¹¹B NMR Spectroscopy
¹¹B NMR is a crucial tool for characterizing boronic acids, providing direct insight into the boron center.[3]
-
B-1 Signal: A single, typically broad signal is expected in the ¹¹B NMR spectrum.[3] The chemical shift for a trigonal planar (sp² hybridized) arylboronic acid usually falls in the range of +28 to +32 ppm.[4] The broadness of the signal is due to the quadrupolar relaxation of the ¹¹B nucleus (I = 3/2).[5] It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which resonate at a slightly different chemical shift (around +33 ppm).[4]
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR spectra of arylboronic acids requires careful attention to experimental parameters to overcome challenges such as poor solubility and the tendency to form oligomers.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Choose a suitable deuterated solvent. Deuterated methanol (CD₃OD) is often a good choice as it can help break up the boroxine trimers that can form from the dehydration of boronic acids. Deuterated dimethyl sulfoxide (DMSO-d₆) is another option if solubility is an issue.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry NMR tube. Gentle warming or sonication may be necessary to aid dissolution.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Set the spectral width to cover the range of approximately 0 to 180 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
A relaxation delay of 2 seconds is generally sufficient.
-
-
¹⁹F NMR Acquisition:
-
Use a standard single-pulse experiment, typically with proton decoupling.
-
Set the spectral width to encompass the expected chemical shift range for aryl fluorides (e.g., -100 to -130 ppm).
-
¹⁹F is a highly sensitive nucleus, so a small number of scans (e.g., 16-32) is usually adequate.
-
-
¹¹B NMR Acquisition:
-
Use a quartz NMR tube if possible to avoid the broad background signal from borosilicate glass.[5]
-
A single-pulse experiment is typically used.
-
Set the spectral width to cover the range of approximately +80 to -20 ppm.
-
The number of scans will depend on the concentration, but 128-1024 scans are common.
-
A baseline correction, particularly a polynomial function, may be necessary to correct for the broad signal from the probe background.
-
Data Interpretation and Structural Verification
The collective NMR data provides a self-validating system for the structural confirmation of this compound. The logical flow of this verification process is outlined below.
Caption: Logical workflow for structural verification using multinuclear NMR data.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can more effectively interpret their experimental data and confirm the structure and purity of this important synthetic building block. The provided experimental protocol offers a practical starting point for acquiring high-quality NMR data for this class of compounds. As with any analytical endeavor, a multi-technique approach, including mass spectrometry and elemental analysis, should be used for unambiguous characterization.
References
- Todd, L. J., & Siedle, A. R. (1979). NMR studies of Boranes, Carboranes and Heteroatom Boranes. Progress in Nuclear Magnetic Resonance Spectroscopy, 13, 87-176.
- Wrackmeyer, B. (1979). Carbon-13 NMR Spectroscopy of Boron Compounds. Progress in Nuclear Magnetic Resonance Spectroscopy, 12, 227-259.
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San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. Retrieved from [Link]
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Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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National Institutes of Health. (n.d.). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
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University of Ottawa. (n.d.). Boron NMR. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Analysis of 4-Chloro-2-fluoro-3-hydroxyphenylboronic Acid
Introduction
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is a substituted aromatic boronic acid of significant interest to researchers in medicinal chemistry and drug development. Its unique combination of functional groups—a hydroxyl group, and chloro and fluoro substituents on the phenyl ring—makes it a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the creation of complex molecular architectures. The precise structural verification and quality control of such intermediates are paramount to the success of multi-step syntheses and the integrity of final compounds.
This technical guide provides an in-depth analysis of this compound using two cornerstone analytical techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, the aim is not merely to present data but to explain the causality behind the expected spectral features. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation for this class of compounds. Every protocol described herein is designed to be a self-validating system, ensuring technical accuracy and trustworthiness in your analytical endeavors.
Molecular Profile and Chemical Properties
A foundational understanding of the subject molecule is critical before delving into its spectroscopic characterization. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | (4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid | - |
| CAS Number | 1451393-44-4 | [1] |
| Molecular Formula | C₆H₅BClFO₃ | - |
| Molecular Weight | 190.37 g/mol | (Calculated) |
| SMILES | OB(c1ccc(c(c1F)O)Cl)O | [1] |
Part 1: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation, we can identify the functional groups present in the molecule, providing a molecular "fingerprint." For a multi-functionalized compound like this compound, IR spectroscopy is indispensable for confirming the presence of its key chemical motifs.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For solid samples, ATR-FTIR is a rapid and reliable method that requires minimal sample preparation. The causality behind this choice is the elimination of the need for KBr pellet preparation, which can be affected by atmospheric moisture, a critical consideration for hygroscopic boronic acids.
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics. The instrument is typically equipped with a liquid nitrogen-cooled MCT/A detector for high sensitivity.[2]
-
Background Scan: Before analyzing the sample, a background spectrum must be collected. This is done with a clean ATR crystal (typically diamond or germanium). This step is crucial as it records the absorbance of ambient air (CO₂, H₂O) and the crystal itself, allowing the instrument's software to subtract it from the sample spectrum.
-
Sample Application: Place a small amount (typically a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is vital for obtaining a strong, high-quality spectrum.
-
Spectrum Acquisition: Collect the sample spectrum. A typical acquisition consists of co-adding 32 or 64 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio, providing a clearer spectrum.
-
Data Processing: After acquisition, the background is automatically subtracted by the software. The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
FTIR Analysis Workflow
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Interpretation of the Expected IR Spectrum
The IR spectrum of this compound is expected to display a series of characteristic absorption bands. The following table outlines the anticipated peaks and their assignments, synthesized from established data for phenylboronic acids and substituted aromatic compounds.[3][4]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Rationale & Expected Appearance |
| 3600 - 3200 | O-H Stretch (phenolic & boronic acid) | Ar-OH & B-(OH)₂ | A very broad and strong band is expected due to extensive intermolecular and potentially intramolecular hydrogen bonding. This is a hallmark feature of boronic acids and phenols.[3] |
| 3100 - 3000 | C-H Stretch (aromatic) | Ar-H | Medium to weak peaks, characteristic of C-H bonds on the phenyl ring. |
| 1620 - 1580 | C=C Stretch (aromatic) | Phenyl Ring | One or more medium to strong bands indicating the aromatic ring skeletal vibrations. |
| 1470 - 1430 | C=C Stretch (aromatic) | Phenyl Ring | Further confirmation of the aromatic ring structure. |
| ~1350 | B-O Stretch (asymmetric) | B-O | A strong, characteristic peak for the boronic acid moiety. This band is a key identifier for this class of compounds.[5] |
| 1250 - 1180 | C-O Stretch (phenolic) | Ar-O-H | A strong band associated with the phenolic C-O bond. |
| 1150 - 1000 | C-F Stretch | Ar-F | A strong, sharp absorption is expected in this region, confirming the presence of the fluorine substituent. |
| 880 - 800 | C-H Out-of-plane Bend | Ar-H | The position of this band can give clues about the substitution pattern of the aromatic ring. |
| 780 - 680 | C-Cl Stretch | Ar-Cl | A medium to strong band, confirming the presence of the chlorine substituent. |
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. This data is invaluable for confirming the elemental composition and elucidating the molecular structure.
Experimental Protocol: Electrospray Ionization (ESI)-MS
Electrospray ionization is a soft ionization technique suitable for polar molecules like boronic acids, often preserving the molecular ion. It can be performed in both positive and negative ion modes.
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The high polarity of these solvents facilitates the ESI process.
-
Instrumentation Setup (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative. Negative mode is often preferred for acidic compounds as it readily forms the deprotonated molecule [M-H]⁻.
-
Capillary Voltage: Set to an appropriate value (e.g., -3.5 to -4.5 kV) to generate a stable spray.
-
Drying Gas: Use nitrogen at a flow rate (e.g., 10 L/min) and temperature (e.g., 300-350°C) sufficient to desolvate the ions.
-
Nebulizer Pressure: Set to a pressure (e.g., 30-40 psi) that ensures efficient nebulization of the sample solution.
-
-
Sample Infusion: Introduce the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Spectrum Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). The mass analyzer (e.g., quadrupole or time-of-flight) will separate the ions based on their m/z ratio.
Interpretation of the Expected Mass Spectrum
The molecular weight of this compound (C₆H₅BClFO₃) is 190.37 g/mol . A key feature in the mass spectrum will be the isotopic pattern of chlorine. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).
-
Negative Ion Mode [M-H]⁻: The most prominent signal is expected to be the deprotonated molecule. This will appear as a pair of peaks:
-
m/z 189.0: Corresponding to [C₆H₄B³⁵ClFO₃]⁻
-
m/z 191.0: Corresponding to [C₆H₄B³⁷ClFO₃]⁻
-
The intensity ratio of these two peaks will be approximately 3:1 , which is a definitive indicator of the presence of a single chlorine atom.
-
| m/z (Negative Mode) | Ion Species | Notes |
| 189.0 / 191.0 | [M-H]⁻ | Molecular ion cluster. The 3:1 isotopic pattern confirms one chlorine atom. |
| 171.0 / 173.0 | [M-H - H₂O]⁻ | Loss of a water molecule from the boronic acid group. |
| 145.0 / 147.0 | [M-H - BO₂H₂]⁻ | Loss of the entire boronic acid group, B(OH)₂. |
| 43.0 | [BO₂]⁻ | A common fragment for boronic acids, representing the boronate dioxide anion.[6] |
Plausible Fragmentation Pathway
The fragmentation of the molecular ion is driven by the stability of the resulting fragments. For this molecule, fragmentation is likely initiated by the loss of neutral molecules like water or the entire boronic acid group.
Caption: A plausible ESI fragmentation pathway for the subject molecule.
Safety and Handling
As a Senior Application Scientist, safety is the bedrock of all laboratory work. While specific toxicological data for this compound is not extensively published, data from structurally similar compounds provide a reliable basis for hazard assessment.[7][8][9][10][11]
-
Hazards: Phenylboronic acid derivatives are generally classified as irritants.
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Ventilation: Handle the solid powder and its solutions in a well-ventilated fume hood to avoid inhalation.
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
Storage: Store in a cool, dry place in a tightly sealed container. Boronic acids can be sensitive to moisture and may form anhydrides.
-
Conclusion
The structural elucidation of this compound can be confidently achieved through the combined application of IR spectroscopy and mass spectrometry. IR analysis provides a definitive fingerprint of the molecule's functional groups, with the broad O-H stretch and the strong B-O stretch being key diagnostic peaks. Mass spectrometry confirms the molecular weight and elemental composition through the characteristic 3:1 isotopic pattern of the [M-H]⁻ ion cluster at m/z 189/191, a direct consequence of the single chlorine atom. The observed fragmentation patterns further validate the proposed structure. By following the detailed protocols and understanding the causal relationships behind the spectral data presented in this guide, researchers can ensure the identity, purity, and quality of this important synthetic intermediate, thereby enhancing the reliability and success of their scientific endeavors.
References
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PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
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LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). Retrieved January 27, 2026, from [Link]
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PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved January 27, 2026, from [Link]
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Santucci, A., & Jujay, M. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2096. Retrieved January 27, 2026, from [Link]
-
Ferreira da Silva, F., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4059. Retrieved January 27, 2026, from [Link]
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Sobekbio. (n.d.). This compound. Retrieved January 27, 2026, from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved January 27, 2026, from [Link]
-
Bain, C. D., et al. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir, 20(10), 4020-4027. Retrieved January 27, 2026, from [Link]
-
Beilstein Journals. (n.d.). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Retrieved January 27, 2026, from [Link]
-
YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved January 27, 2026, from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 27, 2026, from [Link]
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A Technical Guide to the Solubility of 4-Chloro-2-fluoro-3-hydroxyphenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is a specialized chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its utility in creating complex, biologically active molecules through reactions like the Suzuki-Miyaura cross-coupling is well-established[1][2]. However, the successful application of this reagent is fundamentally dependent on its behavior in solution, particularly its solubility in various organic solvents. A thorough understanding of its solubility profile is critical for reaction optimization, purification, and formulation development.
This technical guide provides an in-depth analysis of the factors governing the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will establish a predictive framework based on its physicochemical properties and data from closely related analogs. Furthermore, it presents a comprehensive, field-proven experimental protocol for researchers to determine its solubility in their own laboratory settings.
Physicochemical Characteristics of this compound and Its Analogs
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The subject molecule, this compound, possesses a unique combination of functional groups that dictate its interactions with various solvents. The table below summarizes the key physicochemical properties of this compound, derived from computational models, alongside experimentally determined data for structurally similar boronic acids. This comparative approach allows for a more informed prediction of its behavior.
| Property | This compound (Predicted) | 4-Chloro-2-fluoro-3-methoxyphenylboronic acid[3] | 4-Fluoro-3-hydroxybenzeneboronic acid[4] | 3-Chloro-4-hydroxyphenylboronic acid[1] |
| Molecular Formula | C₆H₅BClFO₃ | C₇H₇BClFO₃ | C₆H₆BFO₃ | C₆H₆BClO₃ |
| Molecular Weight | ~190.37 g/mol | 204.39 g/mol | 155.92 g/mol | 172.37 g/mol |
| Appearance | Solid (Expected) | Solid | Crystalline Solid | White to pale yellow powder[1] |
| Melting Point (°C) | Not available | Not available | 264 - 266 | Not available |
| Hydrogen Bond Donors | 3 (two from B(OH)₂, one from Ar-OH) | 2 | 3 | 3 |
| Hydrogen Bond Acceptors | 4 (three from oxygens, one from fluorine) | 4 | 4 | 4 |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų (Estimated) | 49.7 Ų | 60.7 Ų | 60.7 Ų |
The presence of a phenolic hydroxyl group, a boronic acid moiety, a fluorine atom, and a chlorine atom on the phenyl ring creates a molecule with significant polarity and the capacity for extensive hydrogen bonding. The boronic acid group itself can act as both a hydrogen bond donor and a Lewis acid. The phenolic hydroxyl group is also a potent hydrogen bond donor and acceptor. These features suggest a complex solubility profile that will be highly dependent on the chosen solvent system.
Core Principles Governing Solubility in Organic Solvents
The dissolution of this compound is governed by the interplay of several key molecular interactions. Understanding these factors allows for a rational approach to solvent selection and the prediction of solubility trends.
Hydrogen Bonding
The primary determinant of solubility for this molecule is its strong capacity for hydrogen bonding.
-
Solute-Solvent Interactions: Protic solvents (e.g., alcohols like methanol, ethanol) and polar aprortic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate, THF) are expected to be effective. These solvents can interact with the -B(OH)₂ and -OH groups, disrupting the solute's crystal lattice and facilitating dissolution.
-
Solute-Solute Interactions: In the solid state, the molecules are likely held together by strong intermolecular hydrogen bonds, forming dimers or larger aggregates. A suitable solvent must provide energetically favorable interactions to overcome these forces.
Polarity and Dipole-Dipole Interactions
The electronegative chlorine and fluorine atoms, along with the hydroxyl and boronic acid groups, create a significant molecular dipole.
-
Polar Solvents: Solvents with high dielectric constants can effectively solvate the polar regions of the molecule. Ethers and ketones are generally good solvents for boronic acids.
-
Nonpolar Solvents: Nonpolar solvents like hexanes or toluene are predicted to be poor solvents. The energy required to break the strong intermolecular forces of the solute would not be compensated by the weak van der Waals forces established with these solvents. Very low solubility in hydrocarbons is a general characteristic of phenylboronic acids.
The Challenge of Dehydration: Boroxine Formation
A critical and often overlooked aspect of boronic acid chemistry is the propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This equilibrium is influenced by the solvent and temperature.
-
Impact on Solubility: The boroxine has significantly different physicochemical properties, including lower polarity and reduced hydrogen bonding capability, which drastically alters its solubility compared to the parent boronic acid.
-
Experimental Variability: This dehydration process is a primary reason for difficulties in obtaining reproducible solubility data for boronic acids. The presence of trace amounts of water in the solvent can shift the equilibrium back towards the acid form.
The following diagram illustrates the key factors influencing the dissolution process.
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology:
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range.
-
Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
-
Sample Preparation (in triplicate for each solvent):
-
Add an excess amount of solid this compound to a tared vial (e.g., add 20-30 mg). The key is to ensure undissolved solid remains at equilibrium.
-
Record the exact mass of the solid added.
-
Add a precise volume of the test solvent (e.g., 2.0 mL) to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).
-
Shake the vials vigorously for a minimum of 24 hours to ensure equilibrium is reached. A longer duration (48 hours) is recommended to be certain.
-
Visually confirm that excess solid remains in each vial after the equilibration period.
-
-
Sample Processing:
-
Remove the vials from the shaker and allow them to stand for at least 30 minutes to let the undissolved solid settle.
-
Carefully draw the supernatant (the clear liquid phase) into a syringe.
-
Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.
-
-
Analysis and Calculation:
-
Accurately dilute a known volume of the filtered sample with the HPLC mobile phase to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Using the peak area from the chromatogram and the equation from the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
-
Conclusion
While direct, quantitative data on the solubility of this compound in organic solvents remains elusive in current literature, a strong predictive framework can be established by analyzing its molecular structure and comparing it to well-documented analogs. The compound's high polarity and extensive hydrogen bonding capacity suggest preferential solubility in polar protic and aprotic organic solvents such as alcohols, ketones, and ethers, with poor solubility expected in nonpolar hydrocarbons.
For drug development professionals and synthetic chemists, the provided experimental protocol offers a reliable and systematic approach to quantify the solubility in any solvent of interest. Accurate solubility data is the cornerstone of successful process development, enabling rational solvent selection for synthesis, purification, and formulation, ultimately leading to more efficient and robust chemical processes.
References
-
Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
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A Technical Guide to the Stability and Storage of 4-Chloro-2-fluoro-3-hydroxyphenylboronic Acid
Abstract: 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is a valuable reagent in medicinal chemistry and drug development, primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions. The utility of this and other arylboronic acids is, however, intrinsically linked to their chemical integrity. These molecules are susceptible to several degradation pathways, including protodeboronation, oxidation, and anhydride formation, which can compromise experimental reproducibility and the quality of synthesized materials. This guide provides a comprehensive overview of the factors influencing the stability of this compound, drawing upon established principles for arylboronic acid chemistry. It outlines the primary degradation mechanisms, offers detailed protocols for optimal storage and handling, and presents a systematic approach to experimental stability assessment. This document is intended for researchers, chemists, and quality control professionals who handle this class of compounds and seek to ensure their viability for research and development.
Introduction to this compound
Chemical Identity and Properties
This compound is a polysubstituted aromatic compound featuring a boronic acid moiety. This functional group makes it a key intermediate in organic synthesis. The presence of chloro, fluoro, and hydroxyl groups on the phenyl ring modulates the electronic properties and reactivity of the molecule, influencing both its participation in chemical reactions and its inherent stability. The electron-withdrawing nature of the fluorine and chlorine atoms can impact the Lewis acidity of the boron atom, a critical factor in its reactivity and stability.[1][2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (4-chloro-2-fluoro-3-hydroxyphenyl)boronic acid | N/A |
| CAS Number | 1451393-44-4 | [3] |
| Molecular Formula | C₆H₅BClFO₃ | [3] |
| Molecular Weight | 190.37 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for arylboronic acids |
| SMILES | OB(c1ccc(c(c1F)O)Cl)O | [3] |
Significance in Research and Development
Arylboronic acids are indispensable tools in modern synthetic chemistry. Their primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between the aryl group of the boronic acid and an organohalide. This reaction is a cornerstone of pharmaceutical development, enabling the construction of complex molecular architectures found in many drug candidates. The specific substitution pattern of this compound makes it a unique building block for creating novel bioactive molecules and for building compound libraries to study structure-activity relationships.
Caption: Structure and primary synthetic application.
The Chemical Stability of Arylboronic Acids: Core Principles
The boronic acid functional group is both a powerful synthetic tool and a source of instability. Understanding its primary degradation pathways is critical for maintaining the compound's purity and reactivity.
Major Degradation Pathways
There are three principal pathways through which arylboronic acids can degrade or transform under common laboratory conditions.
Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom. This is a common and often undesired side reaction in processes that utilize boronic acids, such as the Suzuki reaction. The propensity for protodeboronation is highly dependent on factors like temperature, pH, and the presence of metal catalysts. For many arylboronic acids, this degradation pathway effectively reduces the yield of the desired coupling product by consuming the starting material.
The boronic acid moiety is susceptible to oxidation, which typically converts the C-B bond into a C-O bond, yielding a phenol. This process can be initiated by atmospheric oxygen, residual peroxides in solvents (e.g., ethers), or other oxidizing agents. While sometimes harnessed for synthetic purposes, unintentional oxidation during storage or reaction setup leads to the formation of a significant impurity that can be difficult to remove.
Boronic acids can undergo reversible self-condensation to form cyclic trimers known as boroxines, with the elimination of water. This is a dehydration process and is often not considered irreversible degradation, as the boroxine can be hydrolyzed back to the monomeric boronic acid. However, the presence of varying amounts of the anhydride form means that the material is a mixture, which can affect accurate weighing and stoichiometry calculations in reactions. Many commercial boronic acids are sold as a mixture containing the corresponding anhydride.
Caption: Key degradation and transformation pathways.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways described above, strict adherence to proper storage and handling procedures is essential. The following recommendations are synthesized from safety data sheets of structurally similar compounds and general best practices for handling air- and moisture-sensitive reagents.
Core Principles of Storage
-
Temperature: Low temperature slows the rate of all chemical degradation pathways.
-
Atmosphere: An inert atmosphere prevents oxidative degradation and minimizes exposure to atmospheric moisture, which can facilitate protodeboronation and affect the boronic acid/boroxine equilibrium.
-
Light: Photodegradation can be a concern for many complex organic molecules. Protection from light is a prudent general measure.
Table 2: Recommended Storage Conditions
| Parameter | Condition | Rationale & Causality |
| Temperature | 2–8°C (Refrigerated) | Reduces the kinetic rate of degradation reactions like protodeboronation and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidation and moisture to prevent hydrolysis and maintain the acid/anhydride ratio. |
| Container | Tightly sealed, opaque vial | Prevents ingress of air and moisture. Opaque material protects against potential photodegradation. |
| Location | Dry, well-ventilated area | Ensures a stable external environment and safety in case of a container breach. |
| Incompatibles | Store away from strong oxidizing agents and strong acids. | Prevents rapid, uncontrolled degradation or hazardous reactions. |
Best Practices for Handling
-
Inert Atmosphere Equilibration: Before opening, allow the container to warm to room temperature in a desiccator or glove box antechamber. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Gas Blanket: When weighing or dispensing the material, do so under a gentle stream of argon or nitrogen. If a glove box is not available, a Schlenk line or a simple balloon setup can provide adequate protection for short periods.
-
Use Clean, Dry Equipment: Use spatulas and weighing vessels that have been oven-dried or flame-dried to remove any adsorbed water.
-
Minimize Exposure Time: Weigh the required amount of material as quickly as possible and promptly reseal the main container, purging the headspace with inert gas before tightening the cap.
-
Solvent Purity: When preparing solutions, use anhydrous solvents to avoid introducing water, and ensure solvents are free from peroxides, especially ethers like THF or dioxane.
Experimental Design for Stability Assessment
For applications where compound stability is paramount, such as in GMP synthesis or for developing analytical standards, a formal stability assessment is necessary. This involves both long-term/accelerated studies and forced degradation studies.
Rationale for Stability Testing
The goal of stability testing is twofold: to establish a retest period or shelf life under defined storage conditions and to identify potential degradation products.[4] Forced degradation (or stress testing) is a crucial part of this process, as it helps develop and validate "stability-indicating" analytical methods—methods that can separate and quantify the active ingredient from all its potential degradation products.[5][6]
Caption: A systematic workflow for stability assessment.
Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify likely degradation products and establish an analytical method capable of resolving them. A target degradation of 5-20% is typically desired, as this is sufficient to produce and detect degradants without destroying the sample.[6][7][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.[8]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24-48 hours. Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24-48 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24-48 hours. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for up to one week. Also, reflux the stock solution. Periodically sample, dissolve (if solid), and analyze.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with a PDA or Mass Spectrometry (MS) detector is ideal for separating and identifying the parent compound and any new peaks corresponding to degradation products.[9]
Conclusion
This compound is a potent synthetic intermediate whose utility is directly dependent on its chemical purity. It is susceptible to degradation via protodeboronation, oxidation, and can exist in equilibrium with its boroxine anhydride. These stability challenges mandate rigorous storage and handling protocols, centered on maintaining cold, dry, and inert conditions. For critical applications, a systematic experimental evaluation of stability through forced degradation and accelerated stability studies is essential to ensure the integrity of the material and the reliability of experimental outcomes. By understanding and controlling for these factors, researchers can maximize the compound's effectiveness and ensure the validity of their synthetic work.
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An In-depth Technical Guide to 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid: Synthesis, Properties, and Applications
Introduction: The Versatility of Phenylboronic Acids in Modern Chemistry
Substituted phenylboronic acids are a cornerstone of modern organic synthesis and medicinal chemistry. Their unique ability to undergo palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.[1] Beyond their role as synthetic intermediates, the boronic acid moiety itself imparts unique physicochemical properties that are increasingly exploited in drug design and for the development of advanced materials.[2] This guide provides a comprehensive technical overview of a specific, highly functionalized member of this class: 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid. While a singular "discovery" paper for this compound is not prominent in the literature, its synthetic lineage can be logically derived from established methodologies for related analogues.
Core Compound Analysis: this compound
This compound (CAS Number: 1451393-44-4) is a trifunctionalized aromatic compound featuring a boronic acid, a hydroxyl group, a chlorine atom, and a fluorine atom. This dense array of functional groups on a single phenyl ring makes it a highly valuable building block for creating diverse and complex molecular structures. The interplay of the electron-withdrawing effects of the halogens and the electron-donating nature of the hydroxyl group, along with their specific positions, significantly influences the reactivity of the boronic acid and the aromatic ring.
Chemical Structure
Caption: Chemical structure of this compound.
Synthetic Pathways and Methodologies
The synthesis of this compound can be logically approached through a two-step sequence: the formation of a methoxy-protected precursor followed by a demethylation reaction. This strategy is adapted from patented methods for the synthesis of the closely related 4-chloro-2-fluoro-3-methoxyphenylboronic acid.[3]
Step 1: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid
The initial step involves the synthesis of the methoxy analogue, which serves as a stable and readily accessible intermediate.[4] The core of this transformation is a directed ortho-metalation followed by borylation.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Step 1):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-chloro-6-fluoroanisole (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The fluorine and methoxy groups direct the lithium to the C4 position.
-
Borylation: Trimethyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional hour at this temperature and then allowed to warm to room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid. The resulting mixture is stirred vigorously for 1-2 hours. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 4-chloro-2-fluoro-3-methoxyphenylboronic acid.[3][5]
Step 2: Demethylation to Yield this compound
The conversion of the methoxy group to a hydroxyl group is a critical step that can be achieved using various demethylating agents. Boron tribromide (BBr3) is a particularly effective, albeit strong, Lewis acid for this transformation.[6]
Detailed Experimental Protocol (Step 2):
-
Reaction Setup: The crude 4-chloro-2-fluoro-3-methoxyphenylboronic acid from Step 1 is dissolved in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.
-
Demethylation: The solution is cooled to -78 °C. Boron tribromide (1.5 eq, as a 1 M solution in DCM) is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature.
-
Quenching and Isolation: The reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then diluted with more water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Data Summary
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 1451393-44-4 | [7][8][9][10] |
| Molecular Formula | C₆H₅BClFO₃ | - |
| Molecular Weight | 190.37 g/mol | - |
| Appearance | Off-white to white solid (predicted) | - |
| Precursor Name | 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | [4] |
| Precursor CAS | 944129-07-1 | [4][11] |
| Precursor Formula | C₇H₇BClFO₃ | [4] |
| Precursor Mol. Wt. | 204.39 g/mol | [4] |
Applications and Future Outlook
The strategic placement of reactive functional groups on the this compound scaffold makes it a highly attractive building block for drug discovery and materials science.
-
Medicinal Chemistry: This compound can serve as a key intermediate in the synthesis of complex bioactive molecules. The boronic acid moiety is primed for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl substituents. The hydroxyl group provides a handle for further functionalization, such as ether or ester formation, to modulate solubility and pharmacokinetic properties. The chloro and fluoro substituents can enhance binding affinity to biological targets and improve metabolic stability.[1]
-
Materials Science: Phenylboronic acids are known to interact with diols, a property that has been leveraged in the development of sensors, particularly for glucose monitoring.[1] The specific electronic properties conferred by the halogen and hydroxyl groups could be exploited to fine-tune the performance of such sensory materials.
Conclusion
While the formal history of the initial discovery of this compound remains to be fully elucidated in seminal literature, a robust and logical synthetic pathway can be confidently proposed based on well-established organometallic and functional group transformation chemistries. The compound's dense functionalization presents a wealth of opportunities for researchers in both academic and industrial settings, positioning it as a valuable tool for the synthesis of novel pharmaceuticals and advanced materials.
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O-Demethylation. Chem-Station Int. Ed.
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4-Fluoro-3-hydroxybenzeneboronic acid, 98%, Thermo Scientific 250 mg. Fisher Scientific.
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potential applications of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid in medicinal chemistry
An In-Depth Technical Guide
Leveraging 4-Chloro-2-fluoro-3-hydroxyphenylboronic Acid in Modern Medicinal Chemistry
Foreword: The Ascendancy of Boronic Acids in Drug Discovery
The journey of boron-containing compounds in medicinal chemistry has been transformative. Once relegated to the periphery due to perceived toxicity, this class of molecules has been catapulted to the forefront of drug development, largely catalyzed by the clinical success of proteasome inhibitors like bortezomib for treating multiple myeloma.[1][2] This paradigm shift has illuminated the vast potential of boronic acids and their derivatives as versatile and potent pharmacophores.[1][3] Their unique ability to form reversible covalent bonds with biological targets, such as the active sites of serine proteases, and their utility as building blocks in robust carbon-carbon bond-forming reactions, make them invaluable assets for the medicinal chemist.[3] This guide focuses on a particularly strategic building block: This compound . We will dissect its intrinsic properties and explore its applications, providing both the foundational principles and actionable protocols for its deployment in drug discovery programs.
Molecular Profile of this compound
The strategic value of this reagent lies in its specific substitution pattern. The chlorine and fluorine atoms, along with the hydroxyl group, are not mere decorations; they are critical modulators of the molecule's electronic, steric, and pharmacokinetic properties.
-
Fluorine (ortho to Boron): The ortho-fluoro substituent significantly influences the acidity of the boronic acid, which can impact its reactivity in coupling reactions and its binding interactions with target proteins.[4]
-
Chlorine (para to Boron): Halogens, particularly chlorine, are frequently incorporated into drug candidates to enhance binding affinity through halogen bonding, modulate lipophilicity, and block sites of metabolism, thereby improving the pharmacokinetic profile.[5]
-
Hydroxyl (meta to Boron): The phenolic hydroxyl group is a key hydrogen bond donor and acceptor. It can serve as a critical anchor point within a protein's binding pocket, significantly increasing binding affinity and selectivity. It also provides a handle for further chemical modification or prodrug strategies.
Physicochemical Properties
A summary of the key computed and experimental properties for this reagent and its close structural analogs is presented below. It is crucial for researchers to consult the certificate of analysis for the specific batch they are using.
| Property | Value | Source |
| Molecular Formula | C₆H₅BClFO₃ | Computed |
| Molecular Weight | 190.37 g/mol | Computed |
| IUPAC Name | (4-chloro-2-fluoro-3-hydroxyphenyl)boronic acid | - |
| Appearance | White to off-white powder/crystalline solid | [6] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents (e.g., DMSO) | [7] |
| Melting Point | Approx. 264-266 °C (for 4-Fluoro-3-hydroxybenzeneboronic acid) | [8] |
Note: Experimental data for the title compound is sparse; data from close analogs like 4-fluoro-3-hydroxybenzeneboronic acid and 3-chloro-4-hydroxyphenylboronic acid are used for approximation.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for constructing biaryl and heteroaryl-aryl structures, which are privileged motifs in a vast number of approved drugs.[9][10][11] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and generally high yields, making it an indispensable tool in pharmaceutical synthesis.[9][12]
This compound serves as an excellent coupling partner, enabling the introduction of its highly functionalized phenyl ring into a target scaffold.
Catalytic Cycle Mechanism
The causality behind the Suzuki-Miyaura reaction is a well-understood catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Pillar of Expertise: The choice of base is critical. Strong bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often used.[10] The base activates the boronic acid by forming a more nucleophilic boronate complex ([Ar'-B(OH)₃]⁻), which facilitates the transmetalation step—often the rate-limiting step of the cycle.[10] The choice of palladium ligand (L) is equally important; electron-rich, bulky phosphine ligands can accelerate both the oxidative addition and reductive elimination steps, especially for less reactive aryl chlorides.[12]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an aryl bromide partner.
Self-Validating System: This protocol includes an inert atmosphere and degassing steps, which are critical for preventing the oxidation and deactivation of the Pd(0) catalyst, ensuring reproducibility and high yields.
-
Reagent Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%), under a counter-flow of inert gas (Argon or Nitrogen).
-
Solvent Addition: Add a degassed solvent mixture. A common choice is a mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water (e.g., 4:1 ratio).
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with an inert gas to ensure all dissolved oxygen is removed.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying lead compounds.[13][14] The core principle is to screen small, low-molecular-weight compounds ("fragments") that bind with low affinity but high ligand efficiency to a biological target.[13][15] These initial hits are then optimized into potent leads through strategies like fragment growing, linking, or merging.[16]
This compound is an exemplary fragment. Its small size and defined vector for growth (the boronic acid moiety) make it ideal for FBDD campaigns. The strategic placement of the chloro, fluoro, and hydroxyl groups provides a rich set of potential interactions to probe a protein's binding site.[16]
Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).
Case Studies: Synthesis of Targeted Inhibitors
The true utility of this compound is demonstrated in its application to synthesize molecules targeting key disease pathways.
Case Study 1: Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[17][18] Many kinase inhibitors feature a biaryl core structure to occupy the ATP-binding site.[17] The substituted phenyl ring provided by our title compound can be crucial for achieving potency and selectivity. For instance, in the development of Aurora kinase inhibitors, compounds with a 4-chloro-3-fluorophenyl moiety showed significant activity, underscoring the importance of this substitution pattern for potent enzyme inhibition.[19] While not the exact title compound, this highlights the principle that the specific halogenation pattern is critical for activity.[19]
The general synthetic approach involves a Suzuki-Miyaura coupling between a heterocyclic core (often a pyrimidine, quinoline, or similar scaffold) and the boronic acid.
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Synthesis of 4-Chloro-2-fluoro-3-hydroxyphenylboronic Acid and its Analogues: An In-depth Technical Guide
Introduction: The Significance of Substituted Phenylboronic Acids in Modern Drug Discovery
Phenylboronic acids and their derivatives are indispensable building blocks in contemporary organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful carbon-carbon bond-forming reaction is a cornerstone of medicinal chemistry, enabling the construction of complex biaryl structures that are prevalent in a vast array of pharmaceuticals. The specific substitution pattern of 4-chloro-2-fluoro-3-hydroxyphenylboronic acid, featuring a combination of electron-withdrawing halogens and an electron-donating hydroxyl group, imparts unique electronic and steric properties. This makes it and its analogues highly valuable synthons for creating novel molecular entities with potentially enhanced biological activity and optimized pharmacokinetic profiles.[1]
This guide provides a comprehensive overview of the synthetic strategies for preparing this compound and its analogues. We will delve into the mechanistic underpinnings of the key synthetic transformations, offer detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Core Synthetic Strategy: Directed Ortho-Lithiation (DoL)
The most efficient and regioselective route to this compound and its analogues relies on the powerful technique of Directed ortho-Lithiation (DoL).[2][3] DoL involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate is then quenched with an appropriate electrophile, in this case, a boron-containing species.
The hierarchy of directing groups is well-established, with some of the most effective being amides, carbamates, and protected alcohols.[4] In the context of our target molecule, the hydroxyl group serves as a potent directing group. However, due to its acidity, it must be protected to prevent quenching of the organolithium base.
The Role of Protecting Groups: A Critical Choice
The selection of a suitable protecting group for the hydroxyl moiety is paramount for the success of the DoL strategy. An ideal protecting group should be:
-
Easy to install on the starting material.
-
Stable to the strongly basic conditions of the lithiation step.
-
An effective directing group for the ortho-lithiation.
-
Readily removable under mild conditions without affecting the newly installed boronic acid functionality or other sensitive groups on the aromatic ring.
Commonly employed protecting groups for phenols in DoL include:
-
Methoxy (OMe): While a simple and stable group, its removal often requires harsh conditions (e.g., BBr₃) that may not be compatible with the boronic acid.
-
Tetrahydropyranyl (THP): This group is a superior choice as it is a strong directing group and can be removed under acidic conditions.[2]
-
Carbamates (e.g., -OC(O)NEt₂): These are excellent directing groups and can be cleaved under basic or acidic conditions.[4]
For the synthesis of this compound, starting from a protected 2-chloro-6-fluorophenol is a logical approach.
Visualizing the Synthetic Pathway: A Graphviz Workflow
The following diagram illustrates the general synthetic workflow for the preparation of this compound via Directed ortho-Lithiation.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol outlines a representative synthesis of this compound, starting from 2-chloro-6-fluorophenol.
Part 1: Protection of 2-Chloro-6-fluorophenol
-
Reaction Setup: To a solution of 2-chloro-6-fluorophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (1.2 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq).
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the THP-protected 2-chloro-6-fluorophenol.
Part 2: Directed ortho-Lithiation and Borylation
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the THP-protected 2-chloro-6-fluorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the resulting aryllithium species, add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.
-
Quenching and Hydrolysis: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid. Stir vigorously for 1 hour to effect hydrolysis of the borate ester.
Part 3: Deprotection and Isolation
-
Deprotection: The acidic workup in the previous step will likely cleave the THP protecting group. To ensure complete deprotection, the aqueous acidic solution can be stirred at room temperature for an additional 1-2 hours.
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water/acetonitrile) or by column chromatography on silica gel. A patent describes a method for isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids from a mixture of water and a water-miscible organic solvent by adding a salt.[5]
Synthesis of Analogues: Expanding the Molecular Diversity
The synthetic route described above is highly adaptable for the preparation of a wide range of analogues. By starting with appropriately substituted phenols, a diverse library of this compound analogues can be generated.
| Starting Material | Resulting Analogue | Key Considerations |
| 2,6-Difluorophenol | 2,4-Difluoro-3-hydroxyphenylboronic acid | The regioselectivity of the lithiation will be directed by the protected hydroxyl group. |
| 2-Bromo-6-fluorophenol | 4-Bromo-2-fluoro-3-hydroxyphenylboronic acid | The bromo substituent can be used for further functionalization via cross-coupling reactions. |
| 2-Chloro-6-fluoro-5-methylphenol | 4-Chloro-2-fluoro-3-hydroxy-5-methylphenylboronic acid | The methyl group will influence the electronic properties and steric profile of the final compound. |
Mechanistic Insights: The Driving Forces of the Reaction
The success of the Directed ortho-Lithiation hinges on the coordination of the organolithium reagent to the oxygen atom of the directing group. This pre-complexation brings the strong base in close proximity to the ortho proton, facilitating its abstraction over other protons on the aromatic ring.
The subsequent borylation step involves the nucleophilic attack of the aryllithium on the electrophilic boron atom of the trialkyl borate. The resulting borate ester is then hydrolyzed under acidic conditions to yield the desired boronic acid.
Caption: Simplified mechanism of Directed ortho-Lithiation and subsequent borylation.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The use of pyrophoric n-butyllithium necessitates strictly anhydrous conditions. All glassware should be flame-dried, and solvents must be rigorously dried.
-
Temperature Control: Maintaining a low temperature (-78 °C) during the lithiation and borylation steps is crucial to prevent side reactions, such as the decomposition of the aryllithium intermediate.
-
Purity of Reagents: The purity of the starting materials and reagents, particularly the organolithium, will directly impact the yield and purity of the final product.
-
Protodeboronation: Boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond) under certain conditions, especially in the presence of strong acids or bases at elevated temperatures.[6][7] Careful control of the deprotection and workup conditions is therefore important.
Conclusion: A Versatile and Powerful Synthetic Methodology
The synthesis of this compound and its analogues via Directed ortho-Lithiation is a robust and versatile methodology. By carefully selecting the starting materials and protecting groups, and by meticulously controlling the reaction conditions, researchers can access a wide array of valuable building blocks for drug discovery and materials science. The insights and protocols provided in this guide serve as a comprehensive resource for the successful implementation of this powerful synthetic strategy.
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Lima, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5837. [Link]
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Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]
- Wang, J., et al. (2020). Preparation method of hydroxyphenylboronic acid.
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Zhou, B. (2019). Lithiation—Borylation Methodology: Applications in the Synthesis of Polypropionate Fragment and Polyfluoromethylation Reactions of Organoboronic Esters (Doctoral dissertation, University of Bristol). [Link]
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Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. Green Chemistry, 22(22), 7825-7831. [Link]
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Schlosser, M., & Guerry, F. (2004). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. European Journal of Organic Chemistry, 2004(13), 2825-2830. [Link]
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Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(54), 34139-34142. [Link]
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Thakkar, A., et al. (2023). The synthetic route of 2-chloro-N-(2,6-diethylphenyl)-N-(2-oxoethyl)acetamide extracted from the US03983174 patent. The figure also illustrates the difference between one-step and multi-step retrosynthesis. ResearchGate. [Link]
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Johannsen, M., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(43), 15347-15350. [Link]
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Deharkar, P., et al. (2022). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 34(4), 771-780. [Link]
- Arndt, J. W., et al. (2012). Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same.
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Boebel, T. A., & Hartwig, J. F. (2008). C−H Activation/Borylation/Oxidation: A One-Pot Unified Route To Meta-Substituted Phenols Bearing Ortho-/Para-Directing Groups. Organic Letters, 10(20), 4561-4564. [Link]
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Al-Zoubi, R. M., et al. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters, 22(19), 7531-7536. [Link]
-
Likhate, S. M., et al. (2013). Synthesis of 4-(2-Fluoro-4-hydroxyphenyl)-1,2,3-thia- and -Selenadiazoles and Glycosides on Their Base. Journal of Heterocyclic Chemistry, 50(S1), E225-E230. [Link]
-
Szilvási, T., et al. (2012). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid -a search for optimal catalytic conditions. ResearchGate. [Link]
-
Lee, C.-Y., et al. (2015). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 80(20), 9807-9816. [Link]
-
Shi, Z., et al. (2020). Boron-mediated directed aromatic C–H hydroxylation. Nature Communications, 11(1), 1316. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]
-
Dherbassy, Q., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11. [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. Queen's University. [Link]
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Methodological & Application
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid Suzuki coupling protocol
An Application Guide to the Suzuki-Miyaura Coupling of 4-Chloro-2-fluoro-3-hydroxyphenylboronic Acid
Authored by: A Senior Application Scientist
This document provides an in-depth technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The unique substitution pattern of this reagent—featuring an ortho-fluoro, a meta-hydroxyl, and a para-chloro group—presents specific challenges and opportunities that necessitate a carefully optimized protocol for successful carbon-carbon bond formation.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance, mild conditions, and the low toxicity of its boron-based reagents.[1][2][3] This particular boronic acid is a valuable building block for introducing a highly functionalized phenyl motif, which is of significant interest in the synthesis of novel pharmaceuticals and advanced materials.[4][5][6][7] The strategic placement of halogen and hydroxyl moieties allows for post-coupling functionalization, rendering it a versatile intermediate in multi-step syntheses.
The Catalytic Heart of the Reaction: Mechanistic Considerations
A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational protocol design and effective troubleshooting. The reaction is a multi-step process orchestrated by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[8]
The three key phases of the cycle are:
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the coupling partner (the aryl halide or triflate). This is often the rate-determining step of the reaction.[8] The reactivity of the halide is directly related to the bond dissociation energy, following the general trend: I > Br > OTf >> Cl.[5][8]
-
Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium(II) center. For this to occur efficiently, the boronic acid must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a boronate), which readily transfers its aryl group to the palladium catalyst.[9][10] The choice and strength of the base are critical to facilitate this step without promoting unwanted side reactions.
-
Reductive Elimination : In the final step, the two organic groups attached to the palladium(II) center couple, forming the desired C-C bond and the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8]
Visualizing the Catalytic Cycle
The following diagram illustrates the fundamental steps involved in the Suzuki-Miyaura coupling.
Sources
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- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Utilization of 4-Chloro-2-fluoro-3-hydroxyphenylboronic Acid in Cross-Coupling Reactions
Introduction: A Versatile Building Block for Modern Synthesis
4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is a trifunctionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a halogen for further functionalization, a fluorine atom to modulate electronic properties and metabolic stability, and a hydroxyl group for hydrogen bonding or as a synthetic handle—makes it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its application in palladium- and copper-catalyzed cross-coupling reactions, offering detailed protocols, mechanistic insights, and practical advice for its successful implementation in the laboratory.
The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (hydroxyl) groups, along with potential steric hindrance from the ortho-fluoro substituent, presents both opportunities and challenges in its application. Understanding the interplay of these factors is crucial for optimizing reaction conditions and achieving high yields.
I. The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most prominent application for this compound, enabling the formation of C(sp²)–C(sp²) bonds to generate substituted biaryl and heteroaryl structures. These motifs are central to the design of many pharmaceutical agents and functional materials.[1][2]
Mechanistic Considerations and the Role of Substituents
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the Pd(II) complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3] The substituents on this compound influence this cycle in several ways:
-
Electronic Effects: The chloro and fluoro substituents are electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid. This may slow the transmetalation step. However, these effects are somewhat counterbalanced by the electron-donating hydroxyl group.
-
Steric Hindrance: The ortho-fluoro group can sterically hinder the approach of the boronic acid to the palladium center, potentially requiring more forcing conditions or specialized, bulky phosphine ligands to facilitate the coupling.[4][5]
-
The Hydroxyl Group: The phenolic hydroxyl group can interact with the base and the catalyst. While it can often be tolerated without protection, its acidity means that the choice of base is critical to avoid side reactions or catalyst inhibition. In some cases, protection of the hydroxyl group may be necessary to achieve optimal results.[6][7]
A general workflow for a Suzuki-Miyaura coupling experiment is outlined below.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring. For challenging substrates, microwave irradiation can be beneficial.[8]
-
Monitor the reaction's progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Exemplary Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions. Note that for this compound, conditions may need to be optimized based on the specific coupling partner.
| Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 2-4 | >90 |
| 3-Bromopyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 110 | 12 | ~85 |
| 2-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | sec-Butanol | 100 | 18 | ~75 |
| 4-Chlorobenzonitrile | PEPPSI-IPr (3) | - | K₂CO₃ (2) | Dioxane | 120 | 24 | ~70 |
Note: Yields are illustrative and based on reactions with structurally similar boronic acids and are highly dependent on the specific substrates and reaction scale.[2]
II. The Chan-Lam Coupling: Forging C-O and C-N Bonds
The copper-catalyzed Chan-Lam coupling offers a powerful method for the formation of aryl ethers (C-O) and aryl amines (C-N) from boronic acids.[9][10] This reaction is particularly attractive as it can often be performed under mild conditions, open to the air, providing a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination.[9]
Key Considerations for Chan-Lam Couplings
-
Hydroxyl Group Reactivity: When using this compound for N-arylation of an amine, the phenolic hydroxyl group can also react, leading to a mixture of products. Chemoselectivity can be challenging to control. In such cases, protecting the hydroxyl group (e.g., as a methyl or benzyl ether) prior to the coupling is a common strategy.[11]
-
Catalyst and Oxidant: The reaction typically employs a Cu(II) salt, such as Cu(OAc)₂, as the catalyst.[12] Molecular oxygen from the air often serves as the terminal oxidant to regenerate the active Cu(II) species in the catalytic cycle.[13]
-
Ligands and Bases: Pyridine or other nitrogen-based ligands are frequently used to facilitate the reaction. A mild base is often employed to promote the initial steps of the catalytic cycle.
Caption: Simplified catalytic cycle for the Chan-Lam coupling.
Protocol 2: Chan-Lam O-Arylation of a Phenol
This protocol describes the use of this compound to synthesize a diaryl ether.
Materials:
-
This compound (1.0 equiv)
-
Phenol coupling partner (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equiv for stoichiometric, or 10-20 mol% for catalytic)
-
Pyridine (2.0 equiv) or another suitable ligand
-
Solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Reaction vessel open to the air
Procedure:
-
To a reaction vessel, add the phenol (1.2 equiv), this compound (1.0 equiv), and Cu(OAc)₂.
-
Add the solvent, followed by pyridine, and stir the mixture vigorously at room temperature. The reaction is typically open to the atmosphere to allow for oxidation by air.
-
Monitor the reaction by TLC or LC-MS. The reaction may take 24-72 hours to reach completion.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
III. The Buchwald-Hartwig Amination: A Note on an Alternative Approach
While the Chan-Lam coupling is a viable route for C-N bond formation, the Buchwald-Hartwig amination offers a complementary, palladium-catalyzed approach.[14] In the context of using this compound, this reaction would typically be employed in a reverse sense: the boronic acid would first be converted to the corresponding aryl halide or triflate, which would then be coupled with an amine.
However, if one were to attempt a direct coupling, significant challenges would arise due to the nucleophilic nature of the boronic acid's hydroxyl group, which would compete with the desired amine nucleophile. Therefore, for C-N bond formation involving the 4-chloro-2-fluoro-3-hydroxyphenyl moiety, a synthetic strategy where this unit is the electrophilic partner (as an aryl halide) in a Buchwald-Hartwig reaction is generally more reliable.
IV. Troubleshooting and Key Considerations
-
Low Yields in Suzuki Coupling: If yields are low, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands like SPhos, RuPhos, or XPhos can be effective for sterically hindered or electron-deficient substrates.[15] Also, varying the base (e.g., from K₂CO₃ to K₃PO₄ or CsF) and solvent system can have a significant impact.
-
Homocoupling of the Boronic Acid: Formation of a symmetrical biaryl from the boronic acid is a common side reaction, often exacerbated by the presence of oxygen and Pd(II) species at the start of the reaction.[16] Ensure that the reaction mixture is properly degassed and that the Pd(0) catalyst is active.
-
Hydroxyl Group Interference: In Chan-Lam couplings, if undesired O-arylation is observed, protecting the hydroxyl group is the most straightforward solution. Common protecting groups for phenols include methyl (Me), benzyl (Bn), or silyl ethers (e.g., TBS).[11][17] The choice of protecting group will depend on the overall synthetic route and the conditions required for its removal.
Conclusion
This compound is a potent and versatile building block for the synthesis of highly functionalized aromatic compounds. Its successful application in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, hinges on a rational selection of catalyst, ligand, base, and solvent to accommodate its specific electronic and steric properties. While the Chan-Lam coupling provides a direct route to C-O and C-N bonds, careful consideration of the reactive hydroxyl group is necessary to ensure chemoselectivity. By understanding the mechanistic principles and adopting the robust protocols outlined in this guide, researchers can effectively harness the synthetic potential of this valuable reagent.
References
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- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
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- 12. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intramolecular O-arylation of phenols with phenylboronic acids: application to the synthesis of macrocyclic metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Yoneda Labs [yonedalabs.com]
- 17. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-fluoro-3-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid with various aryl and heteroaryl halides. This polysubstituted boronic acid is a valuable building block in medicinal chemistry and materials science, but its electronic properties and substitution pattern present unique challenges. These application notes offer insights into catalyst selection, reaction optimization, and troubleshooting, along with a step-by-step protocol to facilitate successful coupling reactions.
Introduction: The Significance of Polysubstituted Biaryls
Biaryl scaffolds are privileged structures in numerous pharmaceuticals, agrochemicals, and organic materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[1][2] The specific target of this guide, this compound, allows for the introduction of a highly functionalized phenyl ring, offering multiple points for further diversification. However, the presence of an electron-withdrawing chloro and fluoro group, an ortho-fluoro substituent, and a potentially coordinating hydroxyl group necessitates a carefully considered approach to catalyst and reaction condition selection.
Mechanistic Considerations for a Challenging Substrate
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, each step can be influenced by its unique structural features.
-
Oxidative Addition: The electron-deficient nature of the aryl halide partner is generally favorable for this step.
-
Transmetalation: This is often the rate-limiting step and is highly sensitive to the choice of base, solvent, and the electronic nature of the boronic acid. The hydroxyl group on the phenylboronic acid can potentially interact with the palladium center, and the electron-withdrawing substituents can decrease the nucleophilicity of the boronic acid, slowing down transmetalation.[3]
-
Reductive Elimination: This final step to form the biaryl product is typically facile but can be influenced by the steric bulk of the coupling partners and the ligand on the palladium catalyst.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Catalyst and Ligand Selection: A Critical Choice
The success of the coupling reaction with this compound is highly dependent on the choice of the palladium catalyst and the supporting ligand. For electron-deficient and sterically hindered substrates, modern catalyst systems often outperform traditional Pd(PPh₃)₄.
Recommended Catalyst Systems
Electron-rich and sterically bulky phosphine ligands, often referred to as Buchwald ligands, are highly effective for challenging Suzuki-Miyaura couplings. N-heterocyclic carbene (NHC) ligands also offer excellent performance.
| Catalyst/Ligand System | Key Features | Recommended for |
| Pd₂(dba)₃ / SPhos | Highly active for a broad range of substrates, including aryl chlorides. Tolerates various functional groups. | General purpose, good starting point. |
| Pd₂(dba)₃ / XPhos | Excellent for sterically hindered substrates and electron-poor aryl halides. | When coupling with ortho-substituted partners. |
| Pd(OAc)₂ / RuPhos | Effective for couplings involving heteroaryl partners. | Heteroaryl halide coupling partners. |
| [Pd(IPr)Cl₂]₂ | An air- and moisture-stable NHC precatalyst with high activity. | For robust and reproducible reactions. |
The Role of the Ligand
The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle.
-
Electron-rich ligands: Enhance the rate of oxidative addition, particularly with less reactive aryl chlorides.
-
Bulky ligands: Promote reductive elimination and can prevent catalyst deactivation.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific coupling partners.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane/water or toluene/water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%) and the ligand (e.g., SPhos, 0.02-0.04 mmol, 2-4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition: Add the anhydrous solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) to the Schlenk flask.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow
Caption: A flowchart illustrating the key steps of the experimental protocol.
Optimization and Troubleshooting
Several parameters can be adjusted to optimize the reaction yield and minimize side products.
| Parameter | Recommendation | Rationale |
| Base | Start with a moderately strong base like K₃PO₄ or K₂CO₃. For challenging couplings, a stronger base like Cs₂CO₃ may be beneficial. | The base is crucial for the activation of the boronic acid for transmetalation. The phenolic hydroxyl group may require a specific base to avoid side reactions. |
| Solvent | A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or THF/water) is generally effective. | Water is often necessary to dissolve the base and facilitate the transmetalation step. |
| Temperature | Typically in the range of 80-110 °C. Lower temperatures may be possible with highly active catalyst systems. | Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or starting materials. |
Common Issues and Solutions
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium source and ligand are of high quality and handled under inert conditions. Consider using a more active catalyst system (see Table in Section 3.1).
-
Insufficient Base Strength: Switch to a stronger base like Cs₂CO₃.
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. Using anhydrous solvents and ensuring a truly inert atmosphere can help. Protecting the boronic acid as a pinacol ester can also mitigate this issue.[4]
-
-
Formation of Homocoupled Products:
-
This can arise from the coupling of two boronic acid molecules or two aryl halide molecules. Lowering the catalyst loading or changing the ligand can sometimes reduce homocoupling.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of complex, functionalized biaryl compounds. Careful selection of the palladium catalyst, ligand, and reaction conditions is paramount for achieving high yields and purity. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition, 2011 , 50 (30), 6722-6737. [Link]
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Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
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Marion, N.; Nolan, S. P. N-Heterocyclic carbenes in palladium catalysis. Angewandte Chemie International Edition, 2007 , 46 (17), 2988-3000. [Link]
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Al-Masum, M.; Kumar, D. Suzuki-Miyaura Cross-Coupling Reactions in Water. Catalysts, 2013 , 3 (4), 826-851. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. [Link]
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional synthesis. Journal of the American Chemical Society, 2009 , 131 (20), 6961–6963. [Link]
-
Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 2004 , 43 (14), 1871-1876. [Link]
-
Lennox, A. J.; Lloyd-Jones, G. C. The slow-release strategy in Suzuki–Miyaura coupling. Chemical Society Reviews, 2014 , 43 (1), 412-443. [Link]
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Application Notes and Protocols for Suzuki Coupling with 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nuances of a Multifunctional Building Block
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][3] The strategic incorporation of highly functionalized building blocks is crucial for accessing novel chemical space. 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is one such building block, offering a unique combination of electronic and steric features that make it a valuable precursor for a wide range of applications.
This document provides a comprehensive guide to the effective use of this compound in Suzuki coupling reactions. We will delve into the specific challenges and opportunities presented by this substrate, offering detailed protocols and a mechanistic rationale for the recommended conditions. Our aim is to equip researchers with the knowledge to confidently and successfully employ this versatile reagent in their synthetic endeavors.
Understanding the Substrate: A Trifecta of Functionality
The reactivity of this compound in Suzuki coupling is governed by the interplay of its three substituents:
-
The Chloro Group (para to Boronic Acid): The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the aromatic ring, potentially affecting the transmetalation step of the catalytic cycle.
-
The Fluoro Group (ortho to Boronic Acid): The presence of a fluorine atom ortho to the boronic acid group introduces significant steric hindrance. This can impact the approach of the palladium complex and may necessitate the use of bulky phosphine ligands to facilitate efficient coupling.[4][5] Furthermore, the high electronegativity of fluorine can modulate the acidity of the boronic acid.
-
The Hydroxyl Group (meta to Boronic Acid): The phenolic hydroxyl group is a key functionality that can participate in hydrogen bonding and potentially coordinate to the palladium center. A critical consideration is whether this group requires protection prior to the coupling reaction. Fortunately, many Suzuki-Miyaura protocols are tolerant of free hydroxyl groups, and in some cases, they can even play a beneficial role in the reaction mechanism.[2]
The combination of these functionalities makes this compound an "electron-deficient" and sterically demanding substrate. Such characteristics often require carefully optimized reaction conditions to achieve high yields and avoid common side reactions like protodeboronation and homocoupling.[6][7]
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Coupling Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination.
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimized Reaction Conditions: A Protocol for Success
Drawing upon established principles for the coupling of challenging substrates, we propose the following optimized protocol for the Suzuki coupling of this compound. The key to success lies in the judicious choice of catalyst, ligand, base, and solvent.
Recommended Reagents and Parameters
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[8] Both are effective in a wide range of Suzuki couplings. |
| Ligand | SPhos, XPhos, or Tri-tert-butylphosphine (P(tBu)₃) | Bulky, electron-rich phosphine ligands are crucial for coupling sterically hindered and electron-deficient substrates.[8] They promote oxidative addition and facilitate the reductive elimination step. |
| Base | K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate) | These are moderately strong bases that are effective in promoting the transmetalation step without causing significant decomposition of sensitive substrates.[9] The choice of a milder base can also help to suppress protodeboronation. |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reaction components.[10] |
| Temperature | 80-100 °C | Elevated temperatures are often necessary to overcome the activation barrier for the coupling of challenging substrates. |
Step-by-Step Experimental Protocol
Materials:
-
This compound
-
Aryl halide (bromide or iodide preferred for higher reactivity)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a clean and dry reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment. This is critical to prevent catalyst deactivation and homocoupling of the boronic acid.[11]
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium source (e.g., 1-5 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 2-10 mol% SPhos). The optimal catalyst and ligand loading may need to be determined empirically for specific substrates.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) to the reaction vessel via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C). Stir the reaction mixture vigorously for the required time.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Troubleshooting and Considerations
-
Low Yields: If the reaction gives a low yield, consider increasing the reaction temperature, catalyst loading, or trying a different ligand. The choice of aryl halide is also critical; aryl iodides and bromides are generally more reactive than aryl chlorides. For unreactive aryl chlorides, specialized catalyst systems may be required.[3][12]
-
Protodeboronation: This side reaction, the cleavage of the C-B bond by a proton source, can be a significant issue, especially with electron-deficient boronic acids.[7] Using a milder base and ensuring anhydrous conditions (before the addition of water) can help to minimize this problem.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, particularly in the presence of oxygen.[6] Rigorous degassing of solvents and the reaction mixture is essential to prevent this side reaction.
-
Stability of the Boronic Acid: Boronic acids can be prone to decomposition.[13] It is advisable to use fresh, high-purity this compound. If stability is a major concern, conversion to a more stable boronate ester (e.g., a pinacol ester) prior to coupling is an option, though this adds an extra synthetic step.[14]
Conclusion: A Gateway to Novel Molecular Architectures
This compound is a valuable and versatile building block for the synthesis of a wide array of complex organic molecules. While its electronic and steric properties present certain challenges, a thorough understanding of the Suzuki-Miyaura coupling mechanism and the application of optimized reaction conditions can lead to successful and high-yielding transformations. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this unique reagent in their pursuit of novel chemical entities with potential applications in drug discovery and materials science.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. [Link]
-
Various Authors. (2021). Your "Go-To", "just couple already", Suzuki conditions? Reddit. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Kozłowski, M., & Cholewiak, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336–2345. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. [Link]
-
Kozłowski, M., & Cholewiak, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. [Link]
-
Korenaga, T., et al. (2005). Suzuki-Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(23), 5179-5181. [Link]
-
Al-Zoubi, R. M., & Marion, O. (2004). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 69(5), 1597–1603. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Muthumari, M., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
-
ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7425. [Link]
-
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Angewandte Chemie International Edition, 46(29), 5553-5557. [Link]
-
Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]
-
Kakiuchi, F., & Nozaki, K. (2019). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Nature Catalysis, 2, 763–770. [Link]
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Application Note & Protocol: Strategic Synthesis of Biaryl Scaffolds Utilizing 4-Chloro-2-fluoro-3-hydroxyphenylboronic Acid
Abstract: This document provides a comprehensive guide for the synthesis of complex biaryl compounds via Suzuki-Miyaura cross-coupling, employing the sterically hindered and electronically distinct 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid. Biaryl motifs are fundamental to modern drug discovery and materials science, and the strategic incorporation of substituents like chlorine, fluorine, and hydroxyl groups can profoundly influence a molecule's physicochemical and pharmacological properties.[1][2] This guide delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven protocols, and provides expert insights into overcoming challenges associated with this specific building block, addressing the needs of researchers in synthetic chemistry and drug development.
Scientific Rationale & Strategic Considerations
The Suzuki-Miyaura cross-coupling is a paramount carbon-carbon bond-forming reaction, celebrated for its functional group tolerance, mild conditions, and the general stability and low toxicity of its boronic acid reagents.[2][3][4] The choice of this compound as a coupling partner is a strategic one, driven by the unique attributes its substituents impart to the resulting biaryl product:
-
Fluorine (-F): Often incorporated to block metabolic oxidation sites, increase binding affinity through hydrogen bonding or dipolar interactions, and modulate pKa and lipophilicity.
-
Chlorine (-Cl): Serves as a lipophilic group that can fill hydrophobic pockets in biological targets and provides a potential vector for further functionalization.[1]
-
Hydroxyl (-OH): Acts as a crucial hydrogen bond donor and acceptor, significantly enhancing binding to protein targets. It also serves as a synthetic handle for subsequent etherification or esterification.
The inherent challenge and scientific interest lie in the molecule's substitution pattern. The ortho-fluoro and ortho-hydroxyl groups introduce significant steric hindrance and electronic effects that demand careful optimization of the catalytic system.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to rational protocol design and troubleshooting. The reaction proceeds through three primary steps, centered on a palladium catalyst.[3][5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. This is often the rate-determining step, with halide reactivity trending as I > Br > OTf >> Cl.[5][7]
-
Transmetalation: The organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species ([Ar²B(OH)₃]⁻).[8][9][10] This activation overcomes the otherwise slow transfer from the neutral boronic acid.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[5]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Core Protocol: Suzuki-Miyaura Coupling
This protocol details a general procedure for coupling this compound with a representative aryl bromide.
Materials & Reagents
| Reagent / Material | Grade | Typical Supplier | Notes |
| This compound | ≥97% | Sigma-Aldrich, Combi-Blocks | Store under inert gas, desiccated. |
| Aryl Bromide (Ar-Br) | ≥98% | Varies | Ensure purity; impurities can inhibit catalysis. |
| Pd(PPh₃)₄ (Tetrakis) | Catalyst Grade | Strem, Sigma-Aldrich | Air-sensitive. Handle in a glovebox or quickly in air. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Fisher Scientific, VWR | Finely powdered. Dry in an oven before use. |
| 1,4-Dioxane | Anhydrous | Acros Organics, Sigma-Aldrich | Use from a freshly opened bottle or a solvent purification system. |
| Deionized Water | N/A | In-house | Must be thoroughly degassed before use. |
| Reaction Vessel | N/A | Chemglass | Schlenk flask or microwave vial. |
Step-by-Step Experimental Procedure
Caption: General experimental workflow for Suzuki-Miyaura synthesis.
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.5 equiv.).
-
Causality: An inert atmosphere (Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is used in excess to activate the boronic acid and neutralize any acidic species.
-
-
Catalyst Addition: Evacuate and backfill the flask with inert gas three times. Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
-
Causality: Adding the sensitive catalyst last minimizes its exposure to ambient air and moisture. Catalyst loading is a key parameter for optimization; higher loadings may be needed for less reactive aryl chlorides.[11]
-
-
Solvent Addition: Add the degassed solvents via cannula or syringe. A typical ratio is 1,4-dioxane/water (4:1 v/v) to create a total concentration of ~0.1 M with respect to the aryl halide.
-
Causality: The organic solvent (dioxane) solubilizes the organic reagents and catalyst, while water is required to dissolve the inorganic base.[7] Degassing the solvents by sparging with an inert gas for 15-20 minutes removes dissolved oxygen.
-
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Causality: Elevated temperatures are typically required to drive the oxidative addition and reductive elimination steps, particularly with sterically hindered substrates.
-
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours until the limiting reagent (aryl bromide) is consumed.
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: This standard aqueous work-up removes the inorganic base, salts, and water-soluble byproducts. The brine wash helps to break any emulsions and further remove water from the organic phase.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure biaryl product.
Optimization & Troubleshooting
The specific substitution on this compound may require tailored conditions compared to simpler boronic acids.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere; use fresh catalyst.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[5]3. Increase temperature to reflux. Consider microwave heating for rapid optimization.[7] |
| Protodeboronation | Excess water, base, or prolonged heating can lead to the replacement of the -B(OH)₂ group with a proton.[12] | 1. Use anhydrous base and solvent where possible.2. Minimize reaction time once the limiting reagent is consumed.3. Consider using the pinacol ester derivative of the boronic acid for increased stability. |
| Homocoupling of Boronic Acid | Oxygen contamination can promote the oxidative homocoupling of the boronic acid.[13] | 1. Improve degassing of solvents and ensure a tight inert seal on the reaction vessel. |
| Difficult Purification | Co-elution of product with triphenylphosphine oxide (a byproduct of the catalyst). | 1. After the reaction, consider adding a small amount of DBU and stirring at room temperature to precipitate phosphine oxides, then filter before work-up. |
Applications in Drug Discovery
The biaryl structures synthesized using this building block are of high value in medicinal chemistry. For instance, the resulting 4'-chloro-2'-fluoro-3'-hydroxy-[1,1'-biphenyl]-X-yl core can be a precursor to inhibitors of enzymes where hydrogen bonding with the hydroxyl group and halogen interactions are critical for potency and selectivity. Boronic acids themselves are increasingly being used directly as pharmacophores in drugs like the proteasome inhibitor Bortezomib.[14][15][16] The unique electronic signature of this reagent makes it a valuable tool for expanding the chemical space available to drug development professionals.
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Suzuki Coupling - Organic Chemistry Portal. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - US P
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]
-
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts - ACS Publications. [Link]
-
Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes - ResearchGate. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - National Institutes of Health. [Link]
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Boron-Based Drug Design - ResearchGate. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
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Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids - MDPI. [Link]
-
Synthesis of structurally diverse biaryl fragments. - ResearchGate. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - MDPI. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed Central. [Link]
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Boron chemicals in diagnosis and therapeutics - PubMed Central. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - National Institutes of Health. [Link]
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Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction - ResearchGate. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Royal Society of Chemistry. [Link]
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Application Notes and Protocols for the Sonogashira Coupling of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid
Introduction: Navigating the Complexities of a Multifunctional Substrate in Sonogashira Coupling
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] Its applications are extensive, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] This guide provides an in-depth technical overview and detailed protocols for the Sonogashira coupling of a particularly challenging substrate: 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid.
This molecule presents a unique set of challenges due to its multiple functional groups. The aryl chloride is a less reactive coupling partner compared to its bromide and iodide counterparts, often necessitating more robust catalytic systems.[4] The presence of both an electron-withdrawing fluorine atom and an electron-donating hydroxyl group modulates the electronic properties of the aromatic ring. Furthermore, the acidic phenolic hydroxyl and the reactive boronic acid moieties can lead to undesirable side reactions under typical Sonogashira conditions. This document will explore two primary strategies to address these challenges: a direct coupling approach with the unprotected substrate and a more conservative method involving the protection of the hydroxyl and boronic acid groups.
Reaction Mechanism and Key Considerations
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
Figure 1: Simplified representation of the dual catalytic cycles in the Sonogashira coupling.
For the specific case of this compound, several critical factors must be considered:
-
Reactivity of the Aryl Chloride: Aryl chlorides are notoriously less reactive than aryl iodides and bromides in oxidative addition to Pd(0). This often necessitates the use of more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate this step.[4] Higher reaction temperatures or microwave irradiation can also be beneficial.[5]
-
The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group will be deprotonated by the amine base typically used in the reaction. While some Sonogashira reactions tolerate unprotected phenols, the resulting phenoxide can potentially coordinate to the metal centers, influencing the catalytic activity.[6]
-
The Boronic Acid Moiety: This functional group is susceptible to several side reactions:
-
Suzuki-Miyaura Coupling: The boronic acid can undergo a competing Suzuki-Miyaura cross-coupling reaction, either with the starting aryl chloride or with any aryl halide impurities present in the reaction mixture.
-
Protodeboronation: Under basic conditions, particularly at elevated temperatures, the boronic acid group can be cleaved and replaced by a hydrogen atom.[7]
-
Oxidative Instability: Boronic acids can be unstable under oxidative conditions.[8]
-
Strategic Approaches and Protocols
Two primary strategies are presented to address the challenges posed by this substrate. The choice between them will depend on the desired reaction scale, the purity requirements of the final product, and the available synthetic resources.
Strategy 1: Direct Coupling of Unprotected this compound
This approach is more atom-economical but requires careful optimization to minimize side reactions. A copper-free Sonogashira protocol is often preferred in such cases to reduce the likelihood of Glaser-Hay homocoupling of the alkyne.[2]
Experimental Protocol 1: Direct Sonogashira Coupling
Figure 2: Workflow for the direct Sonogashira coupling protocol.
Materials and Reagents:
| Reagent | Proposed Supplier | Grade |
| This compound | Sigma-Aldrich | ≥95% |
| Terminal Alkyne (e.g., Phenylacetylene) | TCI Chemicals | ≥98% |
| Pd₂(dba)₃ | Strem Chemicals | 98% |
| XPhos | Sigma-Aldrich | 98% |
| K₃PO₄ (finely ground) | Fisher Scientific | ACS Grade |
| 1,4-Dioxane | Acros Organics | Anhydrous, ≥99.8% |
Step-by-Step Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Add finely ground K₃PO₄ (2.5 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration of the limiting reagent) and the terminal alkyne (1.2 equiv) via syringe.
-
Degas the reaction mixture by sparging with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst System: The use of a bulky, electron-rich phosphine ligand such as XPhos in combination with a Pd(0) source like Pd₂(dba)₃ is known to be effective for the coupling of less reactive aryl chlorides.
-
Base: A non-amine, inorganic base like K₃PO₄ is chosen to minimize side reactions associated with the boronic acid and to avoid potential coordination of an amine base to the palladium center.
-
Solvent: Anhydrous 1,4-dioxane is a common solvent for cross-coupling reactions and provides good solubility for the reactants.
-
Copper-Free: A copper-free system is employed to prevent the Glaser-Hay homocoupling of the terminal alkyne, which can be a significant side reaction, especially with sensitive substrates.[2]
Strategy 2: Coupling with a Protected Substrate
This strategy involves the protection of both the hydroxyl and boronic acid functionalities to ensure a cleaner and more predictable reaction. This approach is recommended for larger-scale syntheses or when high purity of the final product is critical.
Protection and Deprotection Scheme:
Figure 3: Synthetic workflow involving protection and deprotection steps.
Experimental Protocol 2: Sonogashira Coupling of a Protected Substrate
Part A: Protection of this compound
-
Hydroxyl Protection (Benzylation): The phenolic hydroxyl group can be protected as a benzyl ether, which is stable to the basic conditions of the Sonogashira coupling and can be removed by hydrogenolysis.[9]
-
Boronic Acid Protection (Pinacol Ester Formation): The boronic acid is converted to its pinacol ester to enhance its stability and prevent Suzuki-type side reactions.[10]
Part B: Sonogashira Coupling
Materials and Reagents:
| Reagent | Proposed Supplier | Grade |
| Protected Substrate | Synthesized | Purified |
| Terminal Alkyne | TCI Chemicals | ≥98% |
| Pd(PPh₃)₂Cl₂ | Sigma-Aldrich | 98% |
| CuI | Strem Chemicals | 99.99% |
| Triethylamine (Et₃N) | Fisher Scientific | Anhydrous, ≥99.5% |
| Tetrahydrofuran (THF) | Acros Organics | Anhydrous, ≥99.9% |
Step-by-Step Procedure:
-
To a dry Schlenk tube, add the protected substrate (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (to achieve a 0.1 M concentration) and anhydrous triethylamine (3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Heat the reaction to 65 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction, dilute with diethyl ether, and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Part C: Deprotection
-
Pinacol Ester Deprotection: The pinacol ester can be hydrolyzed under acidic conditions to regenerate the boronic acid.
-
Benzyl Ether Deprotection: The benzyl ether is typically cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).
Data Presentation and Troubleshooting
| Parameter | Protocol 1 (Direct) | Protocol 2 (Protected) |
| Catalyst System | Pd₂(dba)₃ / XPhos | Pd(PPh₃)₂Cl₂ / CuI |
| Base | K₃PO₄ | Triethylamine |
| Key Side Reactions | Protodeboronation, Suzuki Coupling | Glaser-Hay Homocoupling |
| Advantages | Fewer steps, higher atom economy | Higher yield, cleaner reaction, broader substrate scope |
| Disadvantages | Lower yield, more side products, requires optimization | Longer synthetic route, protection/deprotection steps |
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient temperature | Use a more active ligand (e.g., an NHC ligand), increase temperature or use microwave heating. |
| Protodeboronation | Harsh basic conditions, prolonged heating | Use a milder base (e.g., Cs₂CO₃), lower the reaction temperature, or protect the boronic acid. |
| Suzuki Coupling | Contamination with other aryl halides, reaction conditions favoring this pathway | Use highly pure reagents, rigorously exclude oxygen, or protect the boronic acid. |
| Glaser Homocoupling | Presence of oxygen in a copper-catalyzed reaction | Ensure the reaction is performed under a strictly inert atmosphere, or switch to a copper-free protocol.[2] |
Conclusion and Future Perspectives
The Sonogashira coupling of this compound is a synthetically valuable transformation that requires careful consideration of the substrate's inherent reactivity. While a direct coupling approach offers a more concise route, a strategy involving the protection of the hydroxyl and boronic acid groups provides a more robust and generally higher-yielding pathway. The choice of protocol will ultimately be dictated by the specific requirements of the research or drug development program. Further advancements in catalyst design, particularly for the activation of aryl chlorides under mild conditions, will continue to enhance the utility of the Sonogashira reaction for the synthesis of complex, multifunctional molecules.
References
-
Sonogashira Coupling. (2022). Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Sonogashira coupling. (2024). Wikipedia. [Link]
- Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381.
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. (n.d.). ResearchGate. [Link]
- Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040.
- Kuwabe, S., & Hartwig, J. F. (2001). Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 3(26), 4213–4216.
- Li, W., Nelson, D. J., & Nolan, S. P. (2012). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 77(12), 5485–5491.
-
A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides. (2019). ResearchGate. [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2022). Journal of the American Chemical Society. [Link]
-
Boronic acids protecting groups with standard deprotecting conditions. (n.d.). ResearchGate. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). ResearchGate. [Link]
-
Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous Media under a Copper-Free Condition 1. (2003). ResearchGate. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS. [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1999). The Journal of Organic Chemistry. [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2018). ResearchGate. [Link]
-
Palladium-Catalyzed Hydrofunctionalization of Vinyl Phenol Derivatives with Heteroaromatics. (2020). Organic Letters. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. (2021). Raines Lab. [Link]
-
What is the best procedure for Sonogashira coupling?. (2014). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
A Pd-catalyzed organometallic-free homologation of arylboronic acids enabled by chemoselective transmetalation. (2022). ChemRxiv. [Link]
-
Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. (2023). YouTube. [Link]
-
Palladium catalysis enables cross-coupling–like S N 2-glycosylation of phenols. (2023). chemrxiv.org. [Link]
-
Suzuki-Miyaura Coupling. (2023). Chemistry LibreTexts. [Link]
-
Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. (2014). PMC. [Link]
-
Reaction of aryl halides with phenylboronic acid. (n.d.). ResearchGate. [Link]
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (2011). Green Chemistry. [Link]
- Protecting groups for boronic acids. (2015).
-
Protecting Groups for Boronic Acids. (2016). Chem-Station. [Link]
-
Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles. (2015). Indian Academy of Sciences. [Link]
Sources
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- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid
Welcome to the technical support center for troubleshooting challenging Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering low yields when using 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid. The unique substitution pattern of this boronic acid presents a confluence of steric and electronic challenges that can impede the catalytic cycle. This resource provides in-depth, evidence-based solutions to overcome these obstacles and achieve your desired synthetic outcomes.
Introduction: Understanding the Challenge
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2][3] However, the success of the reaction is highly dependent on the electronic and steric nature of the coupling partners. This compound is a particularly demanding substrate due to:
-
Steric Hindrance: The ortho-fluoro and ortho-hydroxyl groups crowd the boronic acid moiety, potentially hindering its approach to the palladium center during the critical transmetalation step.
-
Electronic Effects: The electron-withdrawing nature of the chloro and fluoro substituents can decrease the nucleophilicity of the aryl ring, while the electron-donating hydroxyl group can increase it, creating a complex electronic environment. The hydroxyl group can also interact with the catalyst or base in unproductive ways.
-
Potential for Side Reactions: The presence of a phenolic hydroxyl group introduces the possibility of O-arylation or catalyst inhibition through coordination.
This guide will address these issues in a question-and-answer format, providing both the "what" and the "why" behind each troubleshooting step.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling with this compound is giving very low yield. What are the most likely causes?
Low yields in this specific reaction can often be traced back to a few key areas within the Suzuki-Miyaura catalytic cycle. Understanding these potential failure points is the first step toward effective troubleshooting.
-
Inefficient Transmetalation: This is arguably the most significant hurdle with this substrate. The steric bulk from the ortho-substituents can slow down or prevent the transfer of the aryl group from the boron to the palladium center. The boronic acid must be activated by a base to form a more nucleophilic boronate species for transmetalation to occur.[4] If the base is not optimal, this activation may be incomplete.
-
Catalyst Deactivation: The phenolic hydroxyl group can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, unreactive species.
-
Slow Oxidative Addition: If you are using an aryl chloride as your coupling partner, the oxidative addition step can be the rate-limiting step.[1][5] Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.
-
Protodeborylation: This is a common side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom from the solvent or trace water, leading to the formation of 3-chloro-1-fluoro-2-hydroxybenzene and a loss of your starting material. This is often exacerbated by high temperatures and certain bases.[6]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct, consuming your starting material and complicating purification.
Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle, which will be referenced throughout this guide.
Caption: Figure 2. Troubleshooting workflow for low yield.
Q3: The phenolic hydroxyl group seems to be causing problems. Should I protect it?
Protecting the hydroxyl group is a valid strategy, especially if you suspect it is interfering with the catalyst or promoting side reactions.
When to Consider Protection:
-
If you observe significant amounts of homocoupling or decomposition products.
-
If screening various catalysts, ligands, and bases fails to improve the yield.
-
If you are using a very strong base that could deprotonate the phenol and lead to O-arylation.
Recommended Protecting Groups:
Choose a protecting group that is stable to the basic reaction conditions but can be easily removed later.
| Protecting Group | Abbreviation | Deprotection Conditions | Comments |
| Methoxymethyl ether | MOM | Acidic (e.g., HCl in MeOH) | Stable to most bases and nucleophiles. |
| (2-Trimethylsilyl)ethoxymethyl ether | SEM | Fluoride source (e.g., TBAF) or acid. | Very stable, but cleavage is orthogonal to many other groups. |
| Methyl ether | Me | HBr or BBr₃ | Very stable, but requires harsh deprotection. Use only if necessary. |
Experimental Protocol: MOM Protection of a Phenol
-
Dissolve the this compound (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0-3.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add chloromethyl methyl ether (MOM-Cl, 1.2-1.5 equiv) dropwise. Caution: MOM-Cl is a carcinogen. Handle with appropriate safety precautions in a fume hood.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting MOM-protected boronic acid by column chromatography or recrystallization.
Q4: I'm observing significant protodeborylation. How can I minimize this side reaction?
Protodeborylation is the hydrolytic cleavage of the C-B bond and is a common cause of reduced yields.
Strategies to Minimize Protodeborylation:
-
Use Anhydrous Conditions: While aqueous conditions can be beneficial for transmetalation, they can also promote protodeborylation. If this side reaction is dominant, consider switching to a completely anhydrous solvent system (e.g., dry THF or dioxane) with a base like potassium fluoride (KF). [4]2. Use a Boronic Ester: Boronic esters, particularly pinacol esters (Bpin), are generally more stable to protodeborylation than the corresponding boronic acids. [6]You can either purchase the pinacol ester of this compound or synthesize it from the boronic acid.
-
Lower Reaction Temperature: High temperatures can accelerate the rate of protodeborylation. If your catalyst system is active enough, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor protodeborylation.
-
Use Potassium Trifluoroborate Salts: These salts (ArBF₃K) are highly stable crystalline solids that slowly release the boronic acid in situ under the reaction conditions. This can maintain a low steady-state concentration of the reactive boronic acid, suppressing side reactions like protodeborylation and homocoupling. [7]
Concluding Remarks
Successfully performing a Suzuki-Miyaura coupling with a challenging substrate like this compound requires a systematic and informed approach to troubleshooting. By understanding the interplay between the substrate's steric and electronic properties and the various reaction parameters—catalyst, ligand, base, and solvent—researchers can overcome low yields and achieve their synthetic goals. The key is to identify the likely failure point in the catalytic cycle and then rationally select conditions to address that specific challenge. We encourage you to use this guide as a starting point for your optimization efforts and wish you success in your research.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 945–957.
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 229-257). Wiley-VCH Verlag GmbH & Co. KGaA.
-
The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction. [Video]. YouTube. Retrieved from [Link]
- Diac, A. M., Vasiliev, C., & Oprea, A. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. International Journal of Molecular Sciences, 23(15), 8469.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. books.rsc.org [books.rsc.org]
Technical Support Center: Suzuki Coupling with 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid
Welcome to the technical support center for Suzuki coupling reactions involving 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this unique building block in organic synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and achieve optimal results in your experiments.
The structure of this compound presents a unique combination of electronic and steric challenges. The ortho-fluoro and para-chloro substituents are electron-withdrawing, which can influence the reactivity of the boronic acid, while the ortho-fluoro and meta-hydroxyl groups introduce steric hindrance and potential for side reactions. This guide will address the most common issues encountered when using this substrate, namely protodeboronation and homocoupling, and provide actionable solutions based on established chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your Suzuki coupling experiments with this compound, providing explanations for the underlying causes and step-by-step protocols for remediation.
Issue 1: Low Yield of the Desired Cross-Coupled Product Accompanied by Significant Protodeboronation
Symptom: You observe a significant amount of the protodeboronated side product, 3-chloro-1-fluoro-2-hydroxybenzene, in your reaction mixture, leading to a low yield of the target biaryl compound.
Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[1] This side reaction is often promoted by the presence of water and can be catalyzed by both acid and base.[2][3] The electron-withdrawing nature of the fluoro and chloro substituents on the aromatic ring of this compound can make the C-B bond more susceptible to cleavage.
Troubleshooting Protocol:
-
Optimize the Base:
-
Rationale: The choice of base is critical in Suzuki coupling as it activates the boronic acid for transmetalation.[4] However, strongly basic or aqueous conditions can accelerate protodeboronation.
-
Recommendation: Switch to milder, non-hydroxide bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective alternatives.[5] If aqueous conditions are necessary, using a weaker base like potassium carbonate (K₂CO₃) may be beneficial.[6][7]
-
-
Solvent System Modification:
-
Rationale: While some water is often necessary to solubilize the base and facilitate the reaction, excessive water can promote protodeboronation.
-
Recommendation: Use anhydrous solvents such as toluene, dioxane, or THF. If a co-solvent is needed for the base, minimize the amount of water used. A mixed solvent system like toluene/ethanol or dioxane/water in a 4:1 or higher ratio can be a good starting point.
-
-
Temperature and Reaction Time:
-
Rationale: Higher temperatures and longer reaction times can increase the likelihood of side reactions, including protodeboronation.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the starting materials are consumed.
-
-
Protecting the Boronic Acid:
-
Rationale: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from premature decomposition.[5]
-
Recommendation: Consider preparing the pinacol ester of this compound prior to the coupling reaction. This can be achieved by reacting the boronic acid with pinacol in a suitable solvent.
-
Issue 2: Formation of a Homocoupled Dimer of the Boronic Acid
Symptom: You observe the formation of a symmetrical biaryl product derived from the coupling of two molecules of this compound.
Causality: Homocoupling of boronic acids is a common side reaction in Suzuki coupling and is often promoted by the presence of molecular oxygen.[8] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.
Troubleshooting Protocol:
-
Rigorous Degassing:
-
Rationale: Removing dissolved oxygen from the reaction mixture is the most critical step in preventing homocoupling.
-
Recommendation: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes prior to adding the catalyst. Alternatively, use the freeze-pump-thaw method for more rigorous degassing.
-
-
Use of a Pd(0) Pre-catalyst:
-
Rationale: Starting with a Pd(0) source, such as Pd₂(dba)₃, can minimize the amount of Pd(II) present at the beginning of the reaction.
-
Recommendation: If you are using a Pd(II) pre-catalyst like Pd(OAc)₂, ensure that the reaction conditions are conducive to its rapid reduction to Pd(0).
-
-
Addition of a Mild Reducing Agent:
-
Rationale: The addition of a mild reducing agent can help to maintain the palladium catalyst in its active Pd(0) state.
-
Recommendation: Consider the addition of a small amount of a mild reducing agent, such as potassium formate, to the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?
A1: Due to the steric hindrance from the ortho-fluoro group, bulky and electron-rich phosphine ligands are generally recommended. Catalyst systems like Pd₂(dba)₃ with ligands such as SPhos or XPhos have shown success in coupling sterically demanding substrates. For aryl chlorides as coupling partners, which are generally less reactive, more specialized and highly active catalyst systems may be required.
Q2: Can the hydroxyl group on the boronic acid interfere with the reaction?
A2: Yes, the phenolic hydroxyl group can potentially coordinate to the palladium center, influencing the catalytic cycle. In some cases, this can be beneficial, leading to a "hydroxyl-directed" coupling. However, it can also complicate the reaction. If issues persist, protection of the hydroxyl group as a methyl ether or another suitable protecting group prior to the coupling reaction may be considered.
Q3: My reaction is not going to completion, even after extended reaction times. What should I do?
A3: Incomplete conversion can be due to several factors:
-
Catalyst Deactivation: The catalyst may be deactivating over time. In this case, adding a fresh portion of the catalyst may help.
-
Insufficiently Active Catalyst System: The chosen catalyst and ligand may not be active enough for this challenging substrate. Consider screening other catalyst systems, particularly those known to be effective for sterically hindered and electron-deficient partners.
-
Poor Solubility: Ensure all reactants, especially the base, are sufficiently soluble in the reaction medium. A change in solvent or the addition of a phase-transfer catalyst might be necessary.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a quick and easy way to monitor the consumption of starting materials and the formation of the product. For more quantitative analysis and to check for the formation of side products, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.
Data Summary Table
| Issue | Potential Cause | Recommended Solution | Key Parameters to Optimize |
| Protodeboronation | Excess water, strong base, high temperature | Use milder base (K₃PO₄, Cs₂CO₃), anhydrous solvent, lower temperature, protect boronic acid | Base, Solvent, Temperature |
| Homocoupling | Presence of oxygen, Pd(II) species | Rigorous degassing, use of Pd(0) pre-catalyst, add mild reducing agent | Inert atmosphere, Catalyst choice |
| Low Reactivity | Steric hindrance, catalyst deactivation | Use bulky/electron-rich ligands (e.g., SPhos), screen different catalysts | Catalyst, Ligand, Temperature |
Experimental Workflow Diagrams
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Suzuki Coupling Catalytic Cycle and Side Reactions
Caption: Suzuki catalytic cycle with side reactions.
References
Sources
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
overcoming protodeboronation of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid
Welcome to the technical support center for 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this electron-deficient arylboronic acid, with a primary focus on overcoming the common challenge of protodeboronation in cross-coupling reactions.
Introduction to the Challenge
This compound is a valuable building block in medicinal chemistry and materials science. However, its chemical structure—featuring electron-withdrawing chloro and fluoro substituents—renders it highly susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process can significantly lower the yield of the desired coupled product and complicate purification. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to protodeboronation?
A1: The propensity of an arylboronic acid to undergo protodeboronation is highly dependent on the electronic properties of the aromatic ring.[1] In the case of this compound, the presence of two electron-withdrawing halogen substituents (chloro and fluoro) decreases the electron density at the carbon atom bonded to boron. This makes the C-B bond weaker and more susceptible to cleavage, particularly under the basic conditions typically required for Suzuki-Miyaura coupling.[2][3] The reaction mechanism often involves the formation of a boronate species (R-B(OH)3-) in the presence of a base, which facilitates the cleavage.[2]
Q2: What is the role of the hydroxyl group in the stability of this molecule?
A2: The hydroxyl group at the 3-position can have a dual role. While it is electronically an electron-donating group through resonance, its proximity to the boronic acid group could potentially lead to intramolecular hydrogen bonding. This intramolecular interaction might offer some degree of stabilization to the boronic acid moiety. However, the strong electron-withdrawing effects of the halogens likely dominate, making the molecule prone to decomposition.
Q3: How should I store and handle this compound to minimize degradation?
A3: Like many boronic acids, this compound can be sensitive to air and moisture. It is prone to forming cyclic anhydrides (boroxines) through the loss of water.[4] To ensure its integrity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. Avoid frequent opening of the container. For use in reactions, it is advisable to weigh it out quickly and handle it in a glovebox if possible.
Troubleshooting Guide: Overcoming Protodeboronation
This section provides a structured approach to troubleshooting low yields and the formation of the protodeboronated byproduct (3-chloro-1-fluoro-2-hydroxyphenol) in your coupling reactions.
Issue 1: Significant Formation of Protodeboronated Byproduct
The primary cause of this issue is the instability of the boronic acid under the reaction conditions, leading to its decomposition before productive cross-coupling can occur.
Root Cause Analysis & Solutions:
-
Reaction Kinetics: The rate of protodeboronation is competing with the rate of the desired Suzuki-Miyaura coupling. The goal is to accelerate the coupling reaction relative to the decomposition.
-
Base Selection: The choice and strength of the base are critical. Strong bases can accelerate the formation of the reactive boronate species, which is necessary for transmetalation, but they also increase the rate of protodeboronation.[2][3]
| Strategy | Rationale | Recommended Action |
| Use a Milder Base | Milder bases can slow down the rate of protodeboronation. | Switch from strong bases like NaOH or KOH to milder inorganic bases such as K3PO4, K2CO3, or Cs2CO3. Powdered KF can also be effective, especially if your substrate is sensitive to stronger bases.[2] |
| Optimize Base Equivalents | Using a large excess of a strong base can be detrimental. | Start with 2-3 equivalents of the chosen base and adjust as needed based on reaction monitoring. |
| Anhydrous Conditions | Water can be a proton source for protodeboronation. | While some water is often necessary for Suzuki coupling, excessive amounts can be harmful. Consider using a carefully controlled amount of water or running the reaction under nearly anhydrous conditions with a base like CsF. |
Experimental Protocol 1: Screening of Bases
-
Set up parallel reactions in small vials.
-
To each vial, add your aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and solvent (e.g., 1,4-dioxane/water 4:1).
-
To separate vials, add different bases (e.g., K3PO4, K2CO3, Cs2CO3, KF), each at 2.5 equivalents.
-
Degas the reaction mixtures thoroughly with an inert gas.
-
Heat the reactions to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals.
-
Compare the ratio of the desired product to the protodeboronated byproduct for each base.
Issue 2: Low Reaction Yield Despite Base Optimization
If optimizing the base does not sufficiently suppress protodeboronation, the next step is to modify the boronic acid itself or enhance the catalytic cycle's efficiency.
Root Cause Analysis & Solutions:
-
Boronic Acid Instability: The free boronic acid is too unstable under the reaction conditions.
-
Slow Transmetalation: The transfer of the aryl group from boron to palladium is slow, allowing time for protodeboronation to occur.
| Strategy | Rationale | Recommended Action |
| In Situ Protection/Slow Release | Converting the boronic acid to a more stable boronic ester can provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[5][6] | Consider using the pinacol ester or a 1,3-propanediol ester of the boronic acid.[7] MIDA (N-methyliminodiacetic acid) boronates are also excellent for this purpose as they are stable but hydrolyze under basic conditions to release the boronic acid.[8] |
| Enhance Catalyst Activity | A more active catalyst system can accelerate the rate of oxidative addition and transmetalation, outcompeting protodeboronation. | Use palladium catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)3.[2] These ligands promote the formation of the active catalytic species and facilitate the key steps of the catalytic cycle. |
| Lower Reaction Temperature | Higher temperatures can accelerate the rate of protodeboronation. | A more active catalyst system may allow for the reaction to be run at a lower temperature, which can improve the ratio of the desired product to the byproduct. |
Experimental Protocol 2: Use of a Pinacol Boronic Ester and an Advanced Catalyst System
-
Preparation of the Pinacol Ester:
-
Dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent like toluene or THF.
-
Heat the mixture at reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure and use the crude pinacol ester directly in the next step.
-
-
Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine the aryl halide (1.0 equiv.), the prepared pinacol ester (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), and a ligand (e.g., SPhos, 2-4 mol%).
-
Add the chosen base (e.g., K3PO4, 2.5 equiv.) and solvent (e.g., 1,4-dioxane/water 10:1).
-
Thoroughly degas the mixture.
-
Heat the reaction (e.g., to 70-90 °C) and monitor its progress.
-
Visualization of Key Concepts
Diagram 1: The Competing Pathways
Caption: A logical workflow for troubleshooting protodeboronation.
References
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 27, 2026, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved January 27, 2026, from [Link]
- Bo, Y., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.
-
Boronic acid. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
- Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427.
-
Protodeboronation. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]
- Hisaki, I., et al. (2021). Versatile Self-Adapting Boronic Acids for H-Bond Recognition: From Discrete to Polymeric Supramolecules. Journal of the American Chemical Society.
- Ocal, N., et al. (2021). Hydrolytic Stability of Hydroxyphenyl Boronic Acids(HPBAs) and Employment of Poly(HPBAs) for Voltammetric Determination of Fluoride Levels in Dental Formulations and Beverages; Significance of Raw DPV Data for Chemometric Discrimination.
- Reddit discussion on Suzuki coupling problems. (2023). r/Chempros.
- Hisaki, I., et al. (2020). Hydrogen bonds in boronic acids and their complexes.
-
Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
- Sporzyński, A., et al. (2019). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines.
-
Midas and Boronic Acids. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
- Lira, R., et al. (2012). Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same. U.S.
- Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Wang, X., et al. (2021). Intramolecular Hydrogen Atom Transfer Induced 1,2-Migration of Boronate Complexes. Organic Letters, 23(15), 5870-5874.
-
How can I solve my problem with Suzuki coupling?. (2014). ResearchGate. Retrieved January 27, 2026, from [Link]
-
4-Chloro-2-fluoro-3-methoxyphenylboronic acid. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
- Aldeghi, M., et al. (2018). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 122(49), 9658-9669.
-
Fluoroorganic Chemistry. (n.d.). Ramachandran Research Group, Purdue University. Retrieved January 27, 2026, from [Link]
- Dykstra, R., et al. (2016). Orthogonally Reacting Boron Coupling Reagents: A Novel Multi-component-Multicatalytic Reaction [(MC)2R] of. Organic Letters, 18(13), 3162-3165.
- Liu, J., et al. (2020). The intramolecular H-bonding effect on the growth and stability of Schiff-base surface covalent organic frameworks.
-
Ligand-Enabled Selective Coupling of MIDA Boronates to Dehydroalanine-Containing Peptides and Proteins. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
- Sonawane, R. P., et al. (2014).
- Filarowski, A., et al. (2017). Inter- vs.
- Fawcett, A., et al. (2017). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 8(7), 5036-5040.
Sources
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- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Suzuki-Miyaura Couplings of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation in cross-coupling reactions involving the sterically and electronically complex substrate, 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid. Our focus is on providing not just solutions, but a foundational understanding of the causal mechanisms to empower you in your experimental design.
Part 1: Troubleshooting Guide
This section addresses specific, observable issues you may encounter during your experiments.
Q1: My reaction is extremely sluggish or has completely stalled after a few hours. What are the most likely causes related to the catalyst?
A1: A stalled reaction is a classic symptom of premature catalyst deactivation. When using a multi-functionalized substrate like this compound, several factors can be at play.
-
Causality: The active Pd(0) species required for the catalytic cycle is likely being removed from the reaction. The two primary suspects are palladium aggregation and the formation of stable, off-cycle Pd(II) complexes. The phenolic hydroxyl group on your boronic acid is a key consideration; it can coordinate to the palladium center, creating dormant species that do not proceed through the catalytic cycle.
-
Immediate Diagnostic Checks:
-
Visual Inspection: Look for the formation of a fine black precipitate. This is "palladium black," a clear indicator of catalyst aggregation into an inactive, bulk metallic state.
-
Inert Atmosphere: Confirm the integrity of your inert atmosphere (Argon or Nitrogen). Oxygen is detrimental as it can oxidize both the active Pd(0) catalyst and the phosphine ligands that protect it.
-
Reagent Purity: Trace impurities in solvents or starting materials can act as catalyst poisons[1]. Ensure you are using high-purity, degassed solvents.
-
-
Troubleshooting Protocol:
-
Ligand Selection: The choice of ligand is paramount to prevent deactivation[2]. Standard ligands like triphenylphosphine (PPh₃) are often insufficient for challenging substrates. Switch to a bulky, electron-rich biaryl monophosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands form stable, monoligated Pd(0) complexes that are resistant to aggregation and are highly active[3].
-
Base and Solvent System: The hydroxyl group's acidity necessitates a careful choice of base. A strong base could deprotonate the phenol, increasing its coordination potential. Consider using a moderately strong but non-coordinating base like K₃PO₄ or Cs₂CO₃ in a solvent system such as dioxane/water or THF/water[4].
-
Temperature Control: While heat can increase reaction rates, it also accelerates catalyst decomposition pathways[5]. Determine the lowest effective temperature for your reaction. Many modern catalyst systems are effective even at room temperature[6].
-
Q2: I've observed significant formation of a black precipitate in my flask. What is it, and can the reaction be saved?
A2: The black precipitate is almost certainly palladium black, which consists of agglomerated palladium nanoparticles[7]. This is the terminal state of a common deactivation pathway where the ligand-stabilized, soluble Pd(0) complexes decompose and the palladium atoms cluster together.
-
Causality: This occurs when the rate of reductive elimination (forming the product and regenerating Pd(0)) is not well-matched with the stability of the Pd(0) intermediate. If the ligand protecting the Pd(0) center dissociates or degrades, the "naked" palladium atoms will rapidly aggregate[8]. Insufficient ligand loading, an inappropriate ligand, or high temperatures are common causes.
-
Is the Reaction Salvageable? In almost all cases, no. The formation of significant palladium black indicates that the majority of your catalyst is no longer in the active, homogeneous state required for the reaction. At this point, adding more ligand or catalyst is unlikely to be effective. The focus should be on prevention in the next attempt.
-
Prevention Workflow:
-
Use a Precatalyst: Start with a stable Pd(II) precatalyst and a suitable ligand. The active Pd(0) is generated in situ, often in a more controlled manner[9][10].
-
Ensure Proper Ligand-to-Palladium Ratio: A slight excess of the ligand can sometimes help maintain catalyst stability, but a large excess can also inhibit the reaction by stabilizing unreactive complexes[11]. A ratio between 1:1 and 2:1 (Ligand:Pd) is a common starting point.
-
Control Reagent Addition: In some systems, slow addition of one of the coupling partners can help maintain a low concentration of reactive intermediates, minimizing side reactions that lead to catalyst death.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation when working with substituted phenylboronic acids?
A1: Catalyst deactivation is a multifaceted problem, but for substrates like this compound, the mechanisms can be grouped into three main categories:
-
Chemical Deactivation (Poisoning): This occurs when impurities in the reaction mixture irreversibly bind to the palladium's active sites[5]. Common poisons include sulfur or thiol compounds from reagents. This is an extrinsic issue that can be solved by using high-purity starting materials and solvents.
-
Thermal Deactivation (Aggregation): As discussed, this involves the agglomeration of Pd(0) species into inactive palladium black[1]. It is an intrinsic pathway that is highly dependent on reaction temperature and the ability of the chosen ligand to stabilize the active catalyst.
-
Mechanical Deactivation (Formation of Dormant Species): This is particularly relevant for your substrate. The catalyst is not irreversibly destroyed but is trapped in a stable, unreactive state[2]. The phenolic -OH group or even the boronic acid itself can coordinate to the Pd(II) intermediate after oxidative addition, preventing the crucial transmetalation step from occurring.
Q2: How do the specific substituents on this compound influence catalyst stability and reactivity?
A2: Each substituent presents a unique challenge and influences the reaction electronically and sterically.
-
4-Chloro and 2-Fluoro Groups: These electron-withdrawing groups decrease the nucleophilicity of the boronic acid. This can slow down the transmetalation step, which is often the rate-limiting step in the catalytic cycle[12]. A slower transmetalation means the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the probability of decomposition or side reactions.
-
3-Hydroxy Group: This is the most critical functionality.
-
Coordination: As a Lewis basic site, the hydroxyl group can coordinate to the electron-deficient Pd(II) center, forming a stable five- or six-membered ring (chelate). This chelated complex can be a "dormant" species, effectively taking the catalyst out of the active cycle.
-
Protodeboronation: The presence of an acidic proton (-OH) and a base can promote protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This consumes your starting material without forming the desired product. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue as they are more stable[13].
-
Q3: Can a deactivated catalyst be reactivated in situ?
A3: While some specialized industrial processes have protocols for catalyst regeneration, in situ reactivation in a laboratory setting is generally not practical or recommended for Suzuki-Miyaura reactions.
-
Palladium Black: Once formed, palladium black is very stable and cannot be easily redissolved into an active catalytic species under typical reaction conditions.
-
Oxidative Reactivation: There are literature reports on using oxidants like benzoquinone (BQ) to re-oxidize Pd(0) aggregates to soluble Pd(II), which can then re-enter the catalytic cycle[14]. However, this adds significant complexity and potential for side reactions, making it unsuitable for most synthetic applications.
-
The Best Strategy: Prevention is unequivocally the best approach. Investing time in optimizing the ligand, base, solvent, and temperature will yield far more reliable and reproducible results than attempting to revive a dead catalyst.
Part 3: Protocols & Data Summaries
Protocol 1: Recommended Experimental Setup to Minimize Catalyst Deactivation
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Step-by-Step Methodology:
-
Preparation: To a flame- or oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the biarylphosphine ligand (e.g., SPhos, 2.2-4.4 mol%).
-
Inerting: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with high-purity argon three times.
-
Solvent Addition: Add previously degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe. The total concentration should be around 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for the duration of the reaction.
-
Monitoring: Track the reaction progress using TLC or LC-MS until the aryl bromide is fully consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography.
Table 1: Influence of Key Parameters on Catalyst Performance
| Parameter | Impact on Activity | Impact on Catalyst Stability & Deactivation | Recommended Best Practice |
| Ligand | Bulky, electron-rich ligands dramatically increase rates of oxidative addition and reductive elimination. | Forms stable, monoligated Pd(0) complexes, significantly inhibiting aggregation (palladium black formation).[2] | Use a biaryl monophosphine ligand (e.g., SPhos, RuPhos, XPhos) or a suitable NHC ligand. |
| Temperature | Higher temperatures generally increase reaction rates. | Significantly accelerates deactivation pathways, especially palladium aggregation and ligand degradation.[5] | Determine the minimum temperature required for an efficient reaction; avoid excessive heating. |
| Base | Essential for activating the boronic acid for transmetalation.[6] | An overly strong base can degrade ligands or substrates. For this substrate, it may promote deprotonation of the -OH group, leading to inhibitory coordination. | Use K₃PO₄ or Cs₂CO₃. Avoid strong hydroxides unless specifically required. |
| Solvent | Can influence catalyst solubility and the rate of key steps. Aqueous mixtures often accelerate transmetalation.[12] | Poorly chosen solvents can fail to solubilize the catalyst complex, leading to precipitation. Ensure solvents are rigorously degassed to remove O₂. | A degassed mixture of an ethereal solvent (Dioxane, THF) and water is a robust starting point. |
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Carrow, B. P., & Nozaki, K. (2014). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 33(16), 4058–4066. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Koszinowski, K., & Böhrer, P. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5483-5491. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 6(11), 1003-1029. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
El-Sayed, M. A., et al. (2001). Effect of Catalysis on the Stability of Metallic Nanoparticles: Suzuki Reaction Catalyzed by PVP-Palladium Nanoparticles. Journal of the American Chemical Society, 123(48), 11982–11989. [Link]
-
PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wang, C., et al. (2019). Catalyst-free arylation of sulfonamides via visible light-mediated deamination. Nature Communications, 10(1), 1-8. [Link]
-
Li, Y., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2857–2865. [Link]
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Narayanam, J. M., & Stephenson, C. R. (2011). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society reviews, 40(1), 102-113. [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13247–13258. [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]
-
Nigerian Journal of Technology. (2025, July 7). DEVELOPMENT OF THE REACTION CONDITIONS OF A SUZUKI-MIYAURA CROSS COUPLING REACTION CATALYSED BY Ag-Pd ALLOY NANOPARTICLE PHOTOCATALYST. [Link]
-
Catalysts. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
Daugulis, O., et al. (2005). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 38(10), 823-834. [Link]
-
Vechorkin, O., et al. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
LinkedIn. (2025, September 4). Role of palladium catalyst in cross-coupling reactions. [Link]
-
ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]
-
MDPI. (n.d.). Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
Chem Help ASAP. (2020, February 13). palladium coupling catalyst activation. [Link]
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]
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AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]
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LookChem. (n.d.). Cas 1256355-08-4, 2-Fluoro-3-hydroxymethylphenylboronic acid. [Link]
-
NIH National Library of Medicine. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
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improving solubility of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid in reaction media
A Senior Application Scientist's Guide to Enhancing Solubility in Reaction Media
Welcome to the technical support center for 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a substituted phenylboronic acid, this compound is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] However, its polarity, arising from the hydroxyl and boronic acid moieties, can present solubility challenges in common organic solvents.
This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome these challenges, ensuring robust and reproducible experimental outcomes.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when trying to dissolve this compound in your reaction media.
Problem 1: The boronic acid is poorly soluble or insoluble in the primary organic solvent upon initial addition.
Root Cause Analysis:
This compound is a polar molecule. Its solubility in non-polar or moderately polar aprotic solvents like toluene, dioxane, or tetrahydrofuran (THF) is often limited at room temperature.[2][4] Furthermore, boronic acids exist in equilibrium with their corresponding trimeric anhydrides, known as boroxines.[5][6] Boroxines are formed by the dehydration of three boronic acid molecules and are typically less soluble than the monomeric acid form.[5][6] This equilibrium can shift towards the boroxine upon storage or under anhydrous conditions, exacerbating solubility issues.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for boronic acid dissolution.
Step-by-Step Protocol for Dissolution:
-
Initial Slurry: Begin by adding your this compound to the primary organic solvent (e.g., dioxane, THF, toluene) at room temperature to form a slurry.
-
Introduce the Base: The key to dissolving most arylboronic acids is the addition of an aqueous base.[1][2] The base reacts with the Lewis acidic boron center to form a tetrahedral boronate salt. This anionic 'ate' complex is significantly more polar and, consequently, more soluble in the aqueous-organic mixture.[2]
-
Action: Add your chosen aqueous base (e.g., 2M K₂CO₃, 1M K₃PO₄).
-
Rationale: This in-situ formation of the boronate is crucial for initiating the transmetalation step in the Suzuki-Miyaura catalytic cycle and is often the primary method for solubilization.[2]
-
-
Apply Gentle Heat: If the boronic acid does not fully dissolve after adding the base and stirring, gentle warming can increase the rate of dissolution.
-
Action: Warm the mixture to 40-50 °C. Avoid excessively high temperatures at this stage to prevent potential decomposition or premature side reactions.
-
-
Utilize a Co-Solvent: If solubility remains an issue, the polarity of the bulk solvent may need to be increased.
Problem 2: The reaction mixture becomes cloudy or forms a precipitate after initial dissolution.
Root Cause Analysis:
This can occur for several reasons:
-
Temperature Effects: The boronate salt may have been soluble at a higher temperature but precipitates upon cooling to room temperature.
-
Reaction Progression: As the reaction proceeds, the consumption of reactants and the formation of salts (e.g., from the base and halide) can alter the properties of the solvent mixture, leading to precipitation.
-
Boroxine Reformation: In some cases, changes in water concentration or pH during the reaction could unfavorably shift the equilibrium back towards the less soluble boronic acid or boroxine.
Preventative Measures and Solutions:
-
Maintain Temperature: Ensure the reaction is maintained at the temperature required for solubility throughout the addition of other reagents.
-
Increase Solvent Volume: Diluting the reaction mixture by adding more of the solvent system can sometimes resolve precipitation issues.
-
Degassing: While not directly a solubility issue, ensure proper degassing of your solvent. Oxygen can lead to oxidative homocoupling of the boronic acid, forming biphenyl-type impurities that may have different solubility profiles.[5]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvent and base combinations for this compound in a Suzuki-Miyaura reaction?
A1: The choice is highly dependent on the coupling partner and catalyst system. However, robust starting points often involve a water-miscible organic solvent paired with an inorganic base. This biphasic system facilitates the formation of the active oxo-palladium species while partitioning the boronic acid and its activated boronate form effectively.[5]
| Solvent System | Recommended Base(s) | Considerations |
| Dioxane / Water (e.g., 4:1 v/v) | K₂CO₃, K₃PO₄, Cs₂CO₃ | A very common and versatile system suitable for a wide range of substrates. |
| THF / Water (e.g., 4:1 v/v) | K₂CO₃, K₃PO₄, NaOH | THF is more prone to forming peroxides; ensure you use fresh, inhibited solvent.[5] |
| Toluene / Water (e.g., 4:1 v/v) | K₂CO₃, Cs₂CO₃ | Good for higher temperature reactions. Vigorous stirring is essential for this biphasic system. |
| DMF / Water (e.g., 9:1 v/v) | K₂CO₃, K₃PO₄ | Excellent solvating power, but can be problematic during workup due to its high boiling point.[7] |
Q2: How does pH affect the solubility and stability of my boronic acid?
A2: The pH of the aqueous phase is critical.
-
Basic Conditions (pH > 8): As discussed, a basic medium is essential for forming the highly soluble trihydroxyboronate anion [Ar-B(OH)₃]⁻.[5] This is the active species in the "boronate pathway" of the Suzuki coupling mechanism. The presence of a base is required to activate the organoboron compound for transmetalation.[2]
-
Neutral or Acidic Conditions (pH < 7): In neutral or acidic media, the boronic acid exists primarily in its neutral, trigonal form, R-B(OH)₂. This form is less soluble in aqueous media. Furthermore, acidic conditions can promote protodeboronation, an undesirable side reaction where the C-B bond is cleaved, destroying the reagent.[5]
Q3: My reaction must be run under strictly anhydrous conditions. How can I dissolve this boronic acid?
A3: This is a significant challenge, as the primary solubilization mechanism (boronate formation) relies on an aqueous base. If water must be excluded, you have two primary strategies:
Strategy A: Convert to a Boronic Ester This is the most highly recommended approach. Boronic esters, such as the pinacol ester, are significantly less polar and more stable than their corresponding acids.[5] They readily dissolve in apolar organic solvents like toluene, THF, and dioxane and do not require a base for initial solubilization.[5] You can synthesize the pinacol ester from the boronic acid and then use it in your anhydrous coupling reaction.
Strategy B: Use a Non-Aqueous Base/Solvent System You can attempt to use a strong, non-nucleophilic organic base like DBU or a metal alkoxide (e.g., KOtBu) in a polar aprotic solvent like DMF or NMP. However, compatibility with other reagents and potential side reactions must be carefully considered.
Caption: Equilibrium between boronic acid, boroxine, and the active boronate.
Q4: Can I pre-mix the boronic acid with the base and let it stir overnight to ensure dissolution?
A4: This is generally not recommended. While prolonged stirring might aid dissolution, boronic acids can be unstable over long periods in basic solutions, especially at elevated temperatures. This can lead to degradation pathways like protodeboronation.[5] The best practice is to prepare the solution and use it in the subsequent reaction in a timely manner, typically within a few hours.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. [Link]
-
PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. [Link]
-
Al-Zoubi, R. M., & Marion, O. (2017). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Synlett, 28(11), 1278-1282. [Link]
-
Wang, Y., et al. (2022). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 7(28), 24655–24663. [Link]
-
Shinde, P., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. ResearchGate. [Link]
-
Reddit. (2016). Self-condensation of phenylboronic acid. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Strategies for Organic Synthesis. (n.d.). Solubility of Things. [Link]
-
Bryant, J. E., et al. (2012). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Organic Chemistry, 77(23), 10925–10935. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-2-fluoro-3-hydroxyphenylboronic Acid
Welcome to the technical support guide for 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. We will explore the nuances of its reactivity, with a specific focus on how solvent selection can be the determining factor between a successful reaction and a complex mixture. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of this compound and the critical role of the solvent environment.
Q1: What are the key structural features of this compound and how do they influence its reactivity?
Answer: The reactivity of this molecule is a composite of the electronic and steric effects of its four distinct functional groups on the aromatic ring. Understanding these is the first step to mastering its use.
-
Boronic Acid Group (-B(OH)₂): This is the reactive center for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] It acts as the nucleophilic partner after activation by a base.[3]
-
Ortho-Fluoro Group (-F): The fluorine atom at the C2 position (ortho to the boronic acid) is highly electron-withdrawing. This has two major consequences:
-
Meta-Hydroxyl Group (-OH): The hydroxyl group at the C3 position is electron-donating through resonance but is also a Brønsted-Lowry acid.
-
It can coordinate with the palladium catalyst, potentially influencing the catalytic cycle.
-
Its acidic proton can react with the base, requiring stoichiometric adjustments.
-
Its presence increases the polarity of the molecule, affecting solubility.
-
-
Para-Chloro Group (-Cl): The chlorine atom at the C4 position is moderately electron-withdrawing, further reducing the electron density of the aromatic ring.
Collectively, these substituents make the aryl ring electron-deficient, which can impact the rates of key steps in the catalytic cycle.[7]
Q2: Why is solvent selection so critical for this specific boronic acid?
Answer: Solvent choice is paramount because it simultaneously influences several key aspects of the reaction.[8][9] A poorly chosen solvent can lead to low yield, side reactions, or complete reaction failure. The ideal solvent system must:
-
Ensure Solubility: All components—the boronic acid, the coupling partner, the catalyst, and the base—must have sufficient solubility for the reaction to proceed efficiently.
-
Mediate Base Strength: The solvent affects the activity of the inorganic base (e.g., K₂CO₃, Cs₂CO₃), which is crucial for activating the boronic acid to form the reactive boronate species.[3]
-
Stabilize the Catalyst: The solvent must keep the palladium catalyst soluble and in its active Pd(0) state, preventing precipitation or decomposition.[8]
-
Minimize Side Reactions: Most importantly, the solvent choice can either suppress or promote undesired pathways like protodeboronation (the replacement of the -B(OH)₂ group with a hydrogen atom).[5][10]
Q3: What is protodeboronation, and why is this reagent particularly susceptible to it?
Answer: Protodeboronation is a major decomposition pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the starting material.[11]
This reagent is highly susceptible due to its electronic makeup:
-
Electron-Withdrawing Groups: The ortho-fluoro and para-chloro groups pull electron density away from the ring, making the carbon atom attached to the boron more electrophilic and thus more vulnerable to protonolysis.[6]
-
Base-Catalyzed Pathway: The Suzuki-Miyaura reaction is run under basic conditions. The base converts the boronic acid into a more reactive boronate. However, this boronate is also the species susceptible to base-catalyzed protodeboronation, creating a delicate balance.[5][10] Protic solvents (like water or alcohols) can provide a ready source of protons, exacerbating this issue.
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you might encounter during your experiments.
Q4: Problem: My reaction is sluggish or gives a low yield. How can solvent choice improve the reaction rate?
Answer: A sluggish reaction is often due to poor kinetics, which can be directly influenced by the solvent.
Causality & Solution: The rate-limiting step in many Suzuki couplings is transmetalation, where the organic group is transferred from the boron atom to the palladium catalyst. The solvent plays a critical role here.
-
Polar Aprotic Solvents are Often Preferred: Solvents like Dioxane , THF , DMF , and DME are excellent choices. They possess sufficient polarity to dissolve the various reagents and stabilize the charged intermediates in the catalytic cycle without having acidic protons that can promote protodeboronation.[8]
-
The Role of Water: Often, a small amount of water is added to the organic solvent (e.g., Dioxane/H₂O 4:1).[1] Water can significantly accelerate the reaction by aiding in the dissolution of the inorganic base and facilitating the formation of the reactive [Ar-B(OH)₃]⁻ species, which is believed to undergo transmetalation more rapidly.[12] However, for a substrate prone to protodeboronation like this one, the amount of water must be carefully optimized.
Troubleshooting Steps:
-
Baseline: If using a nonpolar solvent like Toluene, switch to a more polar aprotic solvent like Dioxane or THF.
-
Add Water: If using an anhydrous polar aprotic solvent, introduce a small percentage of water (e.g., 5-10% v/v) and monitor for improvement.
-
High-Boiling Solvents: For difficult couplings, a higher temperature may be required. Solvents like DMF or Dioxane allow for higher reaction temperatures compared to THF.
Q5: Problem: I'm observing significant protodeboronation of my starting material. What solvent and base combination can minimize this side reaction?
Answer: This is the most common failure mode for this reagent. Minimizing protodeboronation requires limiting the availability of protons and using a carefully selected base.
Causality & Solution: Protodeboronation is often accelerated by protic solvents and strong bases.[5][6]
-
Solvent Strategy: Strictly use anhydrous polar aprotic solvents . Toluene, while nonpolar, can also be effective in anhydrous conditions. The key is to remove water, which can act as a proton source. If a biphasic system is necessary, minimizing the aqueous volume is critical.
-
Base Strategy: The choice of base is crucial.
-
Avoid Strong Hydroxide Bases: Bases like NaOH or KOH in aqueous solutions are highly likely to cause rapid decomposition.[5]
-
Use Weaker Carbonate Bases: K₂CO₃ or Cs₂CO₃ are generally effective and less harsh. Cs₂CO₃ is more soluble in organic solvents and can sometimes give better results.
-
Consider Fluoride Sources: In some cases, anhydrous bases like KF or CsF can be used. Fluoride activates the boronic acid without introducing water or hydroxide ions.[3]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry your solvent over molecular sieves and handle reagents under an inert atmosphere (Nitrogen or Argon).
-
Switch to a Weaker Base: If using K₃PO₄, switch to K₂CO₃.
-
Try a Biphasic System with Minimal Water: A Dioxane/H₂O 10:1 or Toluene/H₂O 10:1 system with K₂CO₃ is a common starting point.[1]
-
Experiment with Anhydrous Conditions: Consider using a combination like Pd(PPh₃)₄ with K₂CO₃ in anhydrous DME.
Q6: Problem: The boronic acid is not dissolving well in my reaction mixture. What are the best solvent systems for solubility?
Answer: Poor solubility prevents the reagent from participating in the reaction. The phenolic hydroxyl group increases polarity, making solubility in nonpolar solvents challenging.
Causality & Solution: Like dissolves like. The polar -OH and -B(OH)₂ groups require a polar solvent environment.
-
Recommended Solvents:
-
DMF (Dimethylformamide): An excellent polar aprotic solvent with a high boiling point, known for its ability to dissolve a wide range of organic compounds.
-
Dioxane/Water Mixtures: As mentioned, this is a very common and effective system. Water helps dissolve the boronic acid and the inorganic base.[1][12]
-
Alcohols (with caution): Solvents like isopropanol or ethanol can be good solvents but must be used carefully. As protic solvents, they can increase the risk of protodeboronation. They are sometimes used in combination with other solvents.
-
Troubleshooting Steps:
-
Increase Polarity: If using THF, try a THF/DMF mixture or switch entirely to DMF.
-
Optimize Water Content: In a dioxane/water system, incrementally increase the percentage of water (e.g., from 4:1 to 3:1) to see if solubility improves without significantly increasing protodeboronation.
-
Consider a Phase-Transfer Catalyst: In some biphasic systems, a phase-transfer catalyst can help shuttle the boronate from the aqueous/solid phase to the organic phase where the catalyst resides.
Section 3: Protocols & Data
Recommended Solvent Systems Summary
The following table provides a starting point for solvent selection based on common experimental challenges.
| Solvent System | Key Properties | Best For... | Potential Issues |
| Dioxane / H₂O (4:1) | Polar aprotic / Protic mix | General purpose, good balance of reactivity and stability.[1] | May cause protodeboronation if not optimized. |
| Toluene / H₂O (10:1) | Nonpolar / Protic mix | Minimizing protodeboronation; good for electron-rich partners. | Solubility of the boronic acid can be limited. |
| DMF | Polar aprotic, high boiling point | Reactions requiring high temperatures; excellent solubility.[9] | Can be difficult to remove post-reaction. |
| THF | Polar aprotic, lower boiling point | Lower temperature reactions; good general solvent.[8] | May not provide sufficient energy for difficult couplings. |
| Anhydrous DME | Polar aprotic ether | Suppressing protodeboronation when used with an anhydrous base. | Lower boiling point limits reaction temperature. |
Data synthesized from multiple sources including[1][8][9][13].
Experimental Protocol: Model Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br).
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (Ar-Br) (1.0 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv), finely ground
-
1,4-Dioxane (ACS grade)
-
Deionized Water
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely ground K₂CO₃ (2.5 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solvents should be degassed beforehand by bubbling with inert gas for 20-30 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Observation Note: The solution should appear as a pale yellow to light brown suspension. A rapid turn to black may indicate catalyst decomposition (palladium black).
-
Workup: After the reaction is complete (as judged by the consumption of the aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Section 4: Visualized Workflows & Mechanisms
Diagram: Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps of the Suzuki-Miyaura coupling and highlights the stages where solvent interactions are critical.
Caption: Fig 1. Suzuki-Miyaura Cycle with Solvent Influence Points.
Diagram: Troubleshooting Decision Tree
This flowchart provides a logical path for troubleshooting common issues with reactions involving this compound.
Caption: Fig 2. Decision tree for troubleshooting low-yield reactions.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]
-
Cravotto, G., et al. (2015). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. ResearchGate. Retrieved from [Link]
-
Sigman, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem. Retrieved from [Link]
-
Buchwald, S. L., et al. (2018). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Denmark, S. E., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling. Retrieved from [Link]
-
Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. RSC Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Perrin, C. L., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Retrieved from [Link]
-
Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Hreczycho, G., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. Retrieved from [Link]
-
Hoye, T. R. (2022). Properties of Common Organic Solvents. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
Leach, A. G., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Retrieved from [Link]
-
Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Fluoro-2-hydroxybenzeneboronic acid. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]
-
Denmark, S. E., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. National Institutes of Health. Retrieved from [Link]
-
Hreczycho, G., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PMC - NIH. Retrieved from [Link]
-
Raines, R. T., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC - PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid. PubChem. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protodeboronation [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
purification challenges of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid products
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the purification of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to navigate the unique challenges this molecule presents.
Understanding the Molecule: Key Purification Challenges
This compound is a valuable building block, but its purification is often complicated by several intrinsic properties:
-
Protodeboronation: The C-B bond is susceptible to cleavage, especially in the presence of water or protic solvents, leading to the formation of 3-chloro-1-fluoro-2-hydroxybenzene. This is a common and often frustrating impurity.[1][2]
-
Boroxine Formation: Like many boronic acids, it can dehydrate to form a cyclic anhydride trimer known as a boroxine. While this is often reversible, it complicates analysis and can affect reactivity.[3]
-
High Polarity: The presence of both a hydroxyl and a boronic acid group imparts significant polarity, which can make it challenging to separate from polar impurities and complicates chromatographic purification on standard silica gel.
-
Acidic Nature: The boronic acid and the phenolic hydroxyl group are both acidic. This property can be exploited for purification but also requires careful pH control to avoid unwanted side reactions.
This guide is structured to address these challenges directly through a series of troubleshooting scenarios and frequently asked questions.
Technical Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My NMR/LC-MS analysis shows a significant amount of a byproduct with a mass corresponding to the loss of the B(OH)₂ group. What is happening and how can I remove it?
Probable Cause: You are observing the product of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[2] This process is often catalyzed by moisture, acid, or base, and can be accelerated at elevated temperatures.[1]
Solution Pathway:
-
Re-evaluate Your Workup: Minimize exposure to highly acidic or basic aqueous conditions, especially during heated steps. If an aqueous extraction is necessary, perform it quickly and at room temperature.
-
Purification Strategy - Acid-Base Extraction: This is often the most effective method to separate the desired boronic acid from its less acidic protodeboronated counterpart. The boronic acid forms a water-soluble boronate salt under basic conditions, allowing the non-acidic organic impurities to be washed away.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M NaOH, NaHCO₃, or K₂CO₃ solution).[4][5] The desired boronic acid will move into the aqueous layer as its boronate salt. The protodeboronated impurity will remain in the organic layer.
-
Separation: Separate the aqueous layer. It is advisable to perform the extraction 2-3 times to ensure complete transfer of the boronic acid.
-
Organic Wash (Optional): Wash the combined aqueous layers with fresh diethyl ether or ethyl acetate to remove any remaining organic-soluble impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 1 M HCl) until the pH is between 2 and 3.[6] The pure boronic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified product thoroughly under high vacuum.
Q2: My product appears as a broad peak or multiple peaks on HPLC, and the NMR is complex, suggesting an equilibrium. What could be the issue?
Probable Cause: You are likely observing an equilibrium between the boronic acid and its corresponding boroxine (the trimeric anhydride).[3] This is a dehydration product that can form upon storage or during concentration. While it doesn't alter the carbon skeleton, it can complicate analysis and may have different reactivity in subsequent steps.
Solution Pathway:
-
Boroxine Hydrolysis: Before use or for final purification, the boroxine can often be converted back to the monomeric boronic acid. Dissolving the crude material in a solvent system containing a small amount of water (e.g., acetone with 5% water) and stirring can help hydrolyze the boroxine back to the acid.
-
Purification Strategy - Recrystallization: Recrystallization can be highly effective for removing boroxines and other impurities. The key is to select an appropriate solvent system.
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Rationale & Application |
| Water | The compound has some solubility in hot water. This is excellent for removing non-polar impurities.[3] |
| Ethanol/Water | A mixture of ethanol and water provides a good polarity range. Dissolve in a minimum of hot ethanol and add hot water dropwise until turbidity appears, then allow to cool.[7] |
| Ethyl Acetate/Hexane | For less polar impurities, dissolving in hot ethyl acetate and adding hexane as an anti-solvent can induce crystallization. |
| Toluene | Can be used for azeotropic removal of water to favor boroxine formation if desired for specific applications, but generally used in recrystallization of less polar boronic acids. |
Q3: I am struggling to purify my compound using standard silica gel chromatography. The compound either streaks badly or doesn't elute at all.
Probable Cause: The high polarity and Lewis acidic nature of the boronic acid group leads to strong, often irreversible, binding to the silanol groups on standard silica gel.[8] This makes normal-phase chromatography very challenging.
Solution Pathway:
-
Avoid Standard Silica: In most cases, standard silica gel chromatography should be avoided for this class of compounds.
-
Alternative 1: Reverse-Phase Chromatography (C18): This is a much more suitable option. The compound is eluted with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a small amount of acid like formic acid to improve peak shape).
-
Alternative 2: Acid-Treated Silica: Some literature suggests that treating silica gel with boric acid can suppress the over-adsorption of boronic esters, a technique that might be adapted for boronic acids themselves.[9]
-
Alternative 3: Derivatization for Purification: If all else fails, a temporary chemical modification can make the compound easier to purify.
Experimental Protocol: Purification via Diethanolamine Adduct
This method exploits the ability of boronic acids to form stable, crystalline adducts with diethanolamine. These adducts often have much better crystallization properties than the free boronic acid.
-
Adduct Formation: Dissolve the crude boronic acid in a minimal amount of a hot solvent mixture like Toluene/THF. Add one equivalent of diethanolamine.
-
Crystallization: Allow the solution to cool. The diethanolamine adduct should crystallize out. The impurities will hopefully remain in the mother liquor.
-
Isolation: Collect the crystalline adduct by filtration and wash with a cold, non-polar solvent (e.g., hexane).
-
Liberation of Boronic Acid: To recover the pure boronic acid, the adduct is typically dissolved or suspended in an organic solvent (like ethyl acetate) and washed with an acidic aqueous solution.[8] The acid protonates the diethanolamine, breaking the adduct and allowing the free boronic acid to be recovered from the organic layer.
Visualizing Purification Logic
Troubleshooting Decision Tree
// Nodes start [label="Initial Purity Analysis\n(NMR, LCMS)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_impurity [label="What is the major impurity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; protodeboronation [label="Protodeboronation Product\n(Loss of B(OH)₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; boroxine [label="Boroxine / Complex NMR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; baseline_smear [label="Baseline Impurities / Smear", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions solution_acid_base [label="Implement Acid-Base\nExtraction Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_recrystallize [label="Perform Recrystallization\n(e.g., from H₂O/EtOH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_chromatography [label="Use Reverse-Phase (C18) HPLC\nor Diethanolamine Adduct Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_impurity; check_impurity -> protodeboronation [label=" Mass loss of ~44 amu"]; check_impurity -> boroxine [label=" Broad peaks / complex equilibrium"]; check_impurity -> baseline_smear [label=" Multiple minor impurities"];
protodeboronation -> solution_acid_base; boroxine -> solution_recrystallize; baseline_smear -> solution_chromatography; } dot Caption: A decision tree for troubleshooting common purification issues.
Acid-Base Extraction Workflow
// Nodes start [label="1. Dissolve Crude Product\nin Diethyl Ether", fillcolor="#F1F3F4", fontcolor="#202124"]; extract [label="2. Extract with Aqueous Base\n(e.g., 1M NaOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separate [label="3. Separate Layers", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
org_layer [label="Organic Layer:\nProtodeboronated Impurity\n& other non-acidics", fillcolor="#EA4335", fontcolor="#FFFFFF"]; aq_layer [label="Aqueous Layer:\nSodium Boronate Salt\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
acidify [label="4. Cool & Acidify Aqueous Layer\nwith 1M HCl to pH 2-3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precipitate [label="5. Pure Boronic Acid\nPrecipitates", fillcolor="#34A853", fontcolor="#FFFFFF"]; isolate [label="6. Filter, Wash & Dry", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> extract; extract -> separate; separate -> org_layer [label=" Discard"]; separate -> aq_layer [label=" Keep"]; aq_layer -> acidify; acidify -> precipitate; precipitate -> isolate; } dot Caption: Workflow for purification via acid-base extraction.
Frequently Asked Questions (FAQs)
Q: How should I store purified this compound?
A: The compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (like nitrogen or argon). This minimizes exposure to moisture, which can promote both protodeboronation and boroxine formation. Storage at 2-8°C is recommended.
Q: Can I use this boronic acid directly from the supplier, or should I always purify it?
A: Commercially available boronic acids can have varying levels of purity, often containing boroxines or protodeboronated byproducts.[3][8] For sensitive applications like quantitative Suzuki-Miyaura couplings, it is highly recommended to purify the boronic acid before use. At a minimum, its purity should be assessed by qNMR or HPLC.
Q: What are the main safety precautions I should take when handling this compound?
A: this compound is an irritant, particularly to the eyes.[10] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Avoid creating dust.[11][12]
Q: My synthesis is performed in an aqueous medium. How can I prevent protodeboronation during the reaction?
A: Preventing protodeboronation in aqueous media is challenging.[1] Strategies include:
-
Using a Boronic Ester: If the reaction allows, using a more stable boronic ester (like the pinacol ester) and performing the deprotection in the final step can be a good strategy.[1]
-
pH Control: The rate of protodeboronation is highly pH-dependent. Maintaining the optimal pH for your desired reaction while minimizing conditions that favor decomposition is key.[1]
-
Minimizing Reaction Time and Temperature: Use the lowest effective temperature and shortest reaction time possible.
References
- Process for purification of boronic acid and its derivatives. Google Patents.
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
- Preparation method of hydroxyphenylboronic acid. Google Patents.
-
Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Royal Society of Chemistry. Available at: [Link]
-
Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Available at: [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. Available at: [Link]
-
How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]
-
4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem. Available at: [Link]
-
ADDITION OF ARYLBORONIC ACIDS TO A PRE-FORMED IMINE CATALYZED BY RHODIUM. Organic Syntheses. Available at: [Link]
-
4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). LookChem. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Available at: [Link]
-
Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science (RSC Publishing). Available at: [Link]
-
3-Chloro-4-hydroxyphenylboronic acid. Chem-Impex. Available at: [Link]
-
Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link]
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Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Purification of boronic acids?. Reddit. Available at: [Link]
-
MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Capot Chemical. Available at: [Link]
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- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
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Validation & Comparative
comparing reactivity of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid with other boronic acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Boronic Acids in Modern Synthesis
Boronic acids and their derivatives have become indispensable tools in synthetic chemistry, lauded for their stability, low toxicity, and versatile reactivity.[1] Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals and functional materials.[2][3][4] The reactivity of a given boronic acid in such transformations is intricately governed by the electronic and steric nature of the substituents on its aromatic ring. Understanding these influences is paramount for predicting reaction outcomes and designing efficient synthetic routes.
This guide focuses on 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid, a polysubstituted building block with significant potential in medicinal chemistry. We will dissect the individual and collective effects of its chloro, fluoro, and hydroxyl substituents on its reactivity, comparing it with simpler, monosubstituted phenylboronic acids.
Deconstructing the Reactivity of this compound
The reactivity of an arylboronic acid in a Suzuki-Miyaura coupling is primarily influenced by two key factors: the Lewis acidity of the boron center and the steric hindrance around it. The substituents on the phenyl ring play a crucial role in modulating these properties.
Electronic Effects:
-
Fluorine (ortho): The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect increases the Lewis acidity of the boron atom, which can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] The introduction of a fluorine substituent generally increases the acidity of phenylboronic acids.[5] While fluorine also has a +M (mesomeric) effect, the inductive effect is generally dominant, especially from the ortho position.
-
Chlorine (para): The chlorine atom at the para position also has a -I effect, further withdrawing electron density from the ring and enhancing the boron's Lewis acidity. Its +M effect is weaker than that of fluorine.
-
Hydroxyl (meta): The hydroxyl group at the meta position primarily exerts a -I effect, contributing to the overall electron-deficient nature of the aromatic ring. Its +M effect is not directly conjugated with the boronic acid group from the meta position.
Collectively, the three substituents render the phenyl ring of this compound electron-deficient, which is generally favorable for the transmetalation step of the Suzuki-Miyaura coupling.
Steric Effects:
The ortho-fluoro substituent introduces significant steric hindrance around the boronic acid moiety. This steric bulk can influence the approach of the palladium complex during the transmetalation step. While often perceived as a hindrance, bulky ligands on the palladium catalyst are known to facilitate reductive elimination, the final step of the catalytic cycle.[3] The steric effect of the ortho-substituent in the boronic acid itself is a critical parameter to consider when selecting the appropriate catalyst system.[6]
Comparative Reactivity Analysis
To provide a clear perspective on the reactivity of this compound, we will compare it with a series of structurally simpler boronic acids. The following table summarizes the expected trends in reactivity based on the electronic and steric effects of their substituents.
| Boronic Acid | Key Substituent Effects | Expected Relative Reactivity in Suzuki-Miyaura Coupling |
| Phenylboronic Acid | Unsubstituted baseline. | Moderate (Baseline) |
| 4-Chlorophenylboronic Acid | -I effect of chlorine increases Lewis acidity. | Higher than phenylboronic acid |
| 2-Fluorophenylboronic Acid | Strong -I effect of ortho-fluorine significantly increases Lewis acidity. Potential for steric hindrance. | High, but may require optimized catalyst systems |
| 3-Hydroxyphenylboronic Acid | -I effect of the meta-hydroxyl group. The phenolic proton can interact with the base. | Moderate to high |
| This compound | Combined strong -I effects of fluoro and chloro groups lead to high Lewis acidity. Significant steric hindrance from the ortho-fluoro group. The hydroxyl group may require specific base considerations. | Potentially high, but highly dependent on reaction conditions to overcome steric hindrance. |
Causality Behind Reactivity Trends:
The enhanced reactivity of halogen-substituted phenylboronic acids is attributed to the increased Lewis acidity of the boron atom, which promotes the formation of the boronate species required for transmetalation.[4] However, excessive steric hindrance from ortho-substituents can impede the reaction. Therefore, a delicate balance between electronic activation and steric accessibility is crucial for optimal reactivity. For this compound, the potent electronic activation from two halogen substituents suggests a high intrinsic reactivity that must be unlocked by carefully chosen reaction conditions, particularly the palladium catalyst and its associated ligands.
Experimental Design for Comparative Reactivity Studies
To empirically validate the predicted reactivity trends, a standardized Suzuki-Miyaura cross-coupling reaction should be performed. The following protocol is designed to provide a reliable comparison of the performance of this compound against the other selected boronic acids.
Diagram of the Experimental Workflow:
Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiment.
Step-by-Step Protocol:
-
Reaction Setup:
-
To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.).
-
Add the respective boronic acid (1.2 mmol, 1.2 equiv.).
-
Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02 mmol, 2 mol%). The choice of catalyst and ligand is critical; for sterically hindered boronic acids, catalysts with bulky, electron-rich phosphine ligands may be more effective.[2]
-
Add the base (e.g., anhydrous potassium carbonate, 2.0 mmol, 2.0 equiv.). The base is essential for the activation of the boronic acid.[4]
-
Add the solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
-
Reaction Execution:
-
Ensure the reaction mixture is thoroughly degassed.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield of the purified product and characterize it by NMR spectroscopy and mass spectrometry.
-
Self-Validating System:
This protocol incorporates a self-validating system by maintaining identical reaction conditions (stoichiometry, catalyst loading, temperature, and solvent) for each boronic acid tested. The primary variable is the structure of the boronic acid itself, allowing for a direct and objective comparison of their reactivity based on the reaction yield over time. Running each reaction in triplicate will ensure the reproducibility of the results.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Considerations
This compound and its analogs are chemical reagents that should be handled with appropriate safety precautions in a well-ventilated fume hood. Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific hazard information before use.[7][8][9][10]
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis. Its reactivity in Suzuki-Miyaura cross-coupling reactions is predicted to be high due to the strong electron-withdrawing effects of its fluoro and chloro substituents. However, the steric hindrance introduced by the ortho-fluoro group necessitates careful optimization of reaction conditions, particularly the choice of a suitable palladium catalyst system. The experimental protocol outlined in this guide provides a robust framework for the systematic and objective comparison of its reactivity with other boronic acids, enabling researchers to make informed decisions in the design and execution of their synthetic strategies.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids - ACS Publications. (2026, January 26). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents. (n.d.).
-
4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem. (n.d.). Retrieved from [Link]
-
Steric and Chelate Directing Effects in Aromatic Borylation | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved from [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... - ResearchGate. (n.d.). Retrieved from [Link]
-
Boronic acid based dynamic click chemistry: recent advances and emergent applications - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05009A. (2020, December 17). Retrieved from [Link]
-
The influence of ortho-substituents on the properties of phenylboronic acids - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. (2022, April 18). Retrieved from [Link]
-
Comparison of Salvianolic Acid A Adsorption by Phenylboronic-Acid-Functionalized Montmorillonites with Different Intercalators - MDPI. (2023, July 6). Retrieved from [Link]
-
4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) lookchem. (n.d.). Retrieved from [Link]
-
Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction - ResearchGate. (2025, August 8). Retrieved from [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - MDPI. (2022, May 26). Retrieved from [Link]
-
Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (2022, January 22). Retrieved from [Link]
- CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents. (n.d.).
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. (2022, April 18). Retrieved from [Link]
-
MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. (n.d.). Retrieved from [Link]
-
4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 | CID 2778656 - PubChem. (n.d.). Retrieved from [Link]
-
Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy | ACS Omega - ACS Publications. (2022, January 12). Retrieved from [Link]
-
Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds - PMC - NIH. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. - ResearchGate. (n.d.). Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025, August 10). Retrieved from [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024, October 4). Retrieved from [Link]
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A Senior Application Scientist's Guide to Halogenated Phenylboronic Acids: A Comparative Analysis of 4-Chloro-2-fluoro-3-hydroxyphenylboronic Acid
Introduction: The Indispensable Role of Halogenated Phenylboronic Acids in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the ability to construct complex molecular architectures with precision is paramount. Halogenated phenylboronic acids have emerged as foundational building blocks, primarily for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction facilitates the formation of carbon-carbon bonds, a critical step in the synthesis of numerous drug candidates and functional organic materials.[1]
Among the vast array of available reagents, multiply-substituted phenylboronic acids offer a unique convergence of electronic and steric properties. This guide provides an in-depth comparison of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid with other halogenated phenylboronic acids. We will dissect its unique structural features, analyze its performance in the context of experimental data and established chemical principles, and provide a validated protocol for its application. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
The Structural Nuances of this compound: A Trifecta of Influence
The reactivity and utility of a phenylboronic acid are dictated by the electronic and steric nature of its substituents. In this compound, the interplay between the chloro, fluoro, and hydroxyl groups creates a unique chemical entity.
-
The Fluoro Substituent (Position 2): Fluorine exerts a powerful electron-withdrawing inductive effect due to its high electronegativity.[2] When positioned ortho to the boronic acid moiety, this effect significantly increases the Lewis acidity of the boron atom.[2][3] This enhanced acidity can facilitate the crucial transmetalation step in the Suzuki-Miyaura cycle. Furthermore, an intramolecular hydrogen bond may form between the boronic acid's hydroxyl group and the ortho-fluorine, influencing the compound's conformation and reactivity.[3]
-
The Chloro Substituent (Position 4): Chlorine also acts as an electron-withdrawing group via induction. Its presence further contributes to the overall electron-deficient nature of the aromatic ring, which can impact the rate of oxidative addition and transmetalation in cross-coupling reactions. The inclusion of chlorine is a common strategy in drug design, often enhancing the metabolic stability or binding affinity of the final molecule.[4]
-
The Hydroxyl Substituent (Position 3): In contrast to the halogens, the hydroxyl group is a π-electron donor through resonance. This partially counteracts the inductive withdrawal of the halogens. The hydroxyl group can also participate in hydrogen bonding, affecting solubility in polar solvents and potentially serving as a handle for further functionalization or as a key interaction point in a biologically active molecule. The acidity of the boronic acid can be influenced by the position of the hydroxyl group.[5]
This specific substitution pattern results in a reagent with finely tuned electronic properties, balancing the strong acidifying effects of the halogens with the donating character of the hydroxyl group, making it a versatile and reactive coupling partner.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The true measure of a building block lies in its performance. When compared to simpler halogenated phenylboronic acids, this compound presents a distinct profile.
| Feature | This compound | Simpler Halogenated Phenylboronic Acids (e.g., 4-Fluorophenylboronic acid, 4-Chlorophenylboronic acid) | Rationale & Causality |
| Lewis Acidity | High | Moderate to High | The combined inductive effects of the ortho-fluoro and para-chloro groups significantly increase the electrophilicity of the boron atom.[3][6] |
| Reactivity in Transmetalation | Generally Enhanced | Variable | Increased Lewis acidity promotes the formation of the boronate complex upon addition of a base, which is the active species in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[7][8] |
| Stability | Good | Generally Good | While boronic acids can be susceptible to protodeboronation, the electron-withdrawing nature of the halogen substituents generally increases stability under typical Suzuki-Miyaura conditions. |
| Substrate Scope | Broad | Broad | Well-suited for coupling with a wide range of aryl and heteroaryl halides and triflates. The enhanced reactivity can be particularly beneficial for challenging couplings involving electron-rich or sterically hindered partners. |
| Functional Group Tolerance | Excellent | Excellent | The Suzuki-Miyaura reaction is renowned for its mild conditions and tolerance of various functional groups, a property retained and exemplified by this reagent.[9] |
| Potential for Side Reactions | Low | Low | Under optimized conditions, the reaction is highly selective. The hydroxyl group is generally compatible, though it may require protection in specific multi-step syntheses if it is to be modified later. |
Visualizing the Mechanism and Workflow
To fully grasp the application of these reagents, it is essential to understand the underlying catalytic cycle and the practical experimental workflow.
Caption: The Suzuki-Miyaura catalytic cycle, initiated by activation of the boronic acid.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable, self-validating system for the coupling of this compound with a generic aryl bromide.
Objective: To synthesize a biaryl product via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 3.0 equiv)[10]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Reaction flask (e.g., 25 mL round-bottom flask) with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To the reaction flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Solvent Addition and Degassing: Add the 1,4-dioxane and water. Equip the flask with a reflux condenser and purge the system with an inert gas (e.g., nitrogen) for 15-20 minutes.
-
Causality: The solvent system is chosen to dissolve both the organic and inorganic reagents. Degassing is critical as the active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it.
-
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Causality: Adding the catalyst last to the inerted mixture preserves its catalytic activity.
-
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Causality: Thermal energy is required to overcome the activation barriers for the steps in the catalytic cycle, particularly oxidative addition and reductive elimination.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water (15 mL) and transfer it to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry to validate the success of the protocol.
-
Conclusion
This compound stands out as a highly valuable reagent in the synthetic chemist's toolbox. Its unique substitution pattern confers enhanced reactivity in Suzuki-Miyaura couplings, driven by the strong electron-withdrawing properties of the ortho-fluoro and para-chloro substituents. This leads to a highly Lewis acidic boron center, which promotes the critical transmetalation step. The presence of the hydroxyl group further adds to its versatility, providing a point for further functionalization or for establishing key interactions in medicinal chemistry applications.
While simpler halogenated phenylboronic acids are effective in many contexts, researchers should select this compound when tackling more challenging couplings or when the specific electronic and functional properties of the resulting biaryl are desired for downstream applications in drug discovery and materials science. Its robust performance, grounded in fundamental principles of physical organic chemistry, makes it a superior choice for the efficient construction of complex molecular frameworks.
References
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
- Suzuki cross-coupling reaction. (2020-02-13). YouTube.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024-03-22). YouTube.
- 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706. PubChem.
- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- Influence of fluorine substituents on the properties of phenylboronic compounds. (2017). Pure and Applied Chemistry.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Suzuki Coupling. Organic Chemistry Portal.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022-05-26). NIH.
- Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
- The influence of ortho-substituents on the properties of phenylboronic acids.
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Boron Molecular.
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021-04-01). PMC - NIH.
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- 5. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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validation of analytical methods for 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid
An In-Depth Guide to the Validation of Analytical Methods for 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison and detailed validation protocols for analytical methods applicable to this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring scientific integrity and adherence to regulatory standards.
Introduction: The Analytical Imperative for a Key Building Block
This compound is a crucial intermediate in modern synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions, which are fundamental to the synthesis of many active pharmaceutical ingredients (APIs). Its purity, stability, and concentration directly impact the yield, impurity profile, and overall quality of the final drug substance. Therefore, robust and validated analytical methods are not merely a procedural formality but a cornerstone of quality control, ensuring the safety and efficacy of the resulting therapeutic products.
The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This process is mandated by regulatory bodies such as the FDA and is described in guidelines from the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline.[2][3]
The Unique Challenge of Analyzing Boronic Acids
The analysis of boronic acids is complicated by their inherent chemical properties. A primary challenge is their propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines.[4] This equilibrium between the monomeric acid and the trimeric boroxine can lead to complex chromatograms or unintelligible NMR spectra, compromising the accuracy and precision of analytical measurements. Furthermore, the boronic acid functional group can be labile, and its interactions with chromatographic stationary phases or ionization in a mass spectrometer can be unpredictable.[5][6]
Sources
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A Senior Application Scientist's Guide to Spectroscopic Analysis of 4-Chloro-2-fluoro-3-hydroxyphenylboronic Acid Coupling Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the synthesis of complex biaryl and heteroaryl structures is of paramount importance. These motifs are central to the design of novel therapeutics and functional materials. Among the vast toolkit of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance.[1] This guide provides an in-depth comparison of spectroscopic techniques for the analysis of coupling products derived from a particularly valuable building block: 4-chloro-2-fluoro-3-hydroxyphenylboronic acid.
The strategic placement of chloro, fluoro, and hydroxyl groups on the phenylboronic acid ring offers multiple points for further functionalization, making it a highly sought-after reagent in drug discovery. Understanding the nuances of the spectroscopic data of its coupling products is critical for reaction optimization, impurity profiling, and ensuring the structural integrity of the final compounds.
The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our subject boronic acid) and an organohalide or triflate.[2][3] This reaction is renowned for its mild conditions and broad applicability in synthesizing a wide array of biaryl compounds.[4]
The generally accepted mechanism involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[6]
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Spectroscopic Characterization of Coupling Products
A multi-technique spectroscopic approach is essential for the unambiguous characterization of the often complex products resulting from the coupling of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For the biphenyl products , both ¹H and ¹³C NMR provide critical information.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will be complex due to the various substituents. The coupling patterns and chemical shifts of the aromatic protons are highly diagnostic. The presence of the fluorine atom will introduce additional splitting (H-F coupling), further aiding in structural assignment. The hydroxyl proton will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
-
¹³C NMR: The ¹³C NMR spectrum will show the expected number of aromatic carbon signals. The carbon atoms directly bonded to fluorine will exhibit a large one-bond C-F coupling constant. The carbon bearing the hydroxyl group will also have a characteristic chemical shift. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful if the coupling partner contains aliphatic moieties.
-
2D NMR Techniques: For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. COSY helps establish proton-proton coupling networks, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can be crucial for determining the conformation of the biphenyl system.[7]
| Technique | Information Gained | Key Considerations for this compound Products |
| ¹H NMR | Proton environment, coupling, and integration. | Complex aromatic region with H-F coupling. Broad OH signal. |
| ¹³C NMR | Carbon skeleton and electronic environment. | Large C-F coupling constants. Characteristic shifts for C-Cl, C-F, and C-OH. |
| 2D NMR (COSY, HSQC, HMBC, NOESY) | Connectivity and spatial relationships. | Essential for unambiguous assignment of complex aromatic signals. |
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of the coupling products.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is crucial for confirming the successful coupling and for distinguishing the desired product from potential byproducts.
-
Isotope Pattern: The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak (M+). This isotopic signature is a powerful diagnostic tool for confirming the presence of the chlorine atom in the product.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern can provide valuable structural information, helping to confirm the connectivity of the biphenyl rings and the positions of the substituents. The combination of gas chromatography with mass spectrometry (GC-MS) is a powerful technique for separating and identifying individual components in a reaction mixture.[8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10][11] It is particularly useful for monitoring the progress of a reaction by observing the disappearance of reactant peaks and the appearance of product peaks.[12]
For the coupling products of this compound, the following vibrational bands are of interest:
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Notes |
| O-H Stretch (hydroxyl) | 3200-3600 (broad) | Indicates the presence of the hydroxyl group. |
| C=C Stretch (aromatic) | 1400-1600 | Confirms the aromatic nature of the product. |
| C-F Stretch | 1000-1400 | Strong absorption, indicative of the fluorine substituent. |
| C-Cl Stretch | 600-800 | Can be weaker and in a more congested region of the spectrum. |
In-situ FTIR spectroscopy can be a powerful tool for real-time monitoring of the reaction, providing insights into reaction kinetics and mechanism.[10]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like biphenyls.[11] The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the nature of the substituents.[13]
The coupling of this compound with another aromatic ring will result in a biphenyl system with extended conjugation. This will lead to a bathochromic (red) shift in the λ_max compared to the starting materials. UV-Vis spectroscopy can be a simple and effective method for confirming the formation of the conjugated product and can also be used for quantitative analysis.
Comparative Analysis with Alternative Coupling Methods
While the Suzuki-Miyaura coupling is a dominant methodology, other cross-coupling reactions can also be employed to synthesize similar biaryl structures.
-
Stille Coupling: This reaction utilizes organotin reagents. A key advantage is the stability of the organostannanes. However, the toxicity of tin compounds is a significant drawback. From a spectroscopic standpoint, the final biphenyl product would be identical to that from a Suzuki coupling, but the analysis of the reaction mixture would require monitoring for tin-containing byproducts.
-
Heck Reaction: The Heck reaction couples an alkene with an aryl halide. While not directly applicable for synthesizing a biphenyl from our starting boronic acid, it represents an alternative route to functionalized styrenes which could then be further elaborated. The spectroscopic analysis would focus on the characteristic signals of the vinyl group in NMR and IR.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond. If the desired product is an N-aryl derivative, this is a powerful alternative. The spectroscopic analysis would clearly show the presence of the N-H or N-C bonds in the IR and NMR spectra.
The choice of coupling reaction will depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. However, the fundamental spectroscopic techniques for characterizing the final biphenyl product remain the same.
Caption: Figure 2: A typical workflow for the analysis of coupling products.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add this compound (1.0 eq.), the desired aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sample Preparation for Spectroscopic Analysis:
-
NMR: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
MS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) for direct infusion or LC-MS analysis.
-
FTIR: Analyze the sample as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an ATR (Attenuated Total Reflectance) accessory.
-
UV-Vis: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane) and record the spectrum in a quartz cuvette.
Conclusion
The successful synthesis and characterization of novel compounds derived from this compound are heavily reliant on the judicious application of a suite of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle. A thorough understanding of what to expect in the NMR, MS, FTIR, and UV-Vis spectra of these complex biphenyls is essential for any researcher working in this exciting and rapidly advancing field. By following the principles and protocols outlined in this guide, scientists can confidently elucidate the structures of their coupling products and accelerate the pace of discovery in drug development and materials science.
References
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Peck, A. M., Hornbuckle, K. C., & Marek, R. F. (2013). Discovery of Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in sediment from a Lake Michigan waterway and original commercial Aroclors. Environmental science & technology, 47(15), 8437–8444. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (2025, September 25). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. PubMed Central. [Link]
-
Beger, R. D., & Wilkes, J. G. (2003). Combining NMR spectral and structural data to form models of polychlorinated dibenzodioxins, dibenzofurans, and biphenyls binding to the AhR. Quantitative structure-activity relationships, 22(1), 38–50. [Link]
-
Spectroscopy Online. (2025, November 13). Utilizing UV-Vis and FTIR Spectroscopy in Life Science Studies. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314. [Link]
-
SciSpace. (2005). Hydroxylated polychlorinated biphenyls (OH-PCBs): recent advances in wildlife contamination study.[Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Cross‐Coupling. [Link]
-
ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a)...[Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
OENO One. (2020, October 23). Development of UV-vis and FTIR Partial Least Squares models: comparison and combination of two spectroscopy techniques with chemometrics for polyphenols quantification in red wine. [Link]
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ACS Publications. (n.d.). Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments. Environmental Science & Technology. [Link]
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Patsnap. (2025, September 22). Comparing FTIR and UV-Vis for Chemical Analysis. [Link]
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Royal Society of Chemistry. (n.d.). Isomeric characterization of polychlorinated biphenyls using gas chromatography–Fourier transform infrared/gas chromatography–mass spectrometry. Analyst. [Link]
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National Center for Biotechnology Information. (n.d.). Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
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Semantic Scholar. (2021, September 28). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In...[Link]
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Kruve, A., & Kaupmees, K. (2022). Estimation of the concentrations of hydroxylated polychlorinated biphenyls in human serum using ionization efficiency prediction for electrospray. Analytical and bioanalytical chemistry, 414(13), 3843–3851. [Link]
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PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. National Center for Biotechnology Information. [Link]
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ACS Publications. (2026, January 23). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Organic Letters. [Link]
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ACS Publications. (n.d.). Discovery of Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in Sediment from a Lake Michigan Waterway and Original Commercial Aroclors. Environmental Science & Technology. [Link]
-
Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917. [Link]
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A Comparative Guide to Purity Assessment of Synthesized 4-Chloro-2-fluoro-3-hydroxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
While specific literature on the comprehensive purity analysis of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid is not extensively available, this guide leverages established methodologies for analogous substituted phenylboronic acids to provide a validated starting point for in-house method development and validation.
The Criticality of Purity in Synthetic Applications
This compound is a valuable building block in organic synthesis, often utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling. The purity of this reagent directly impacts reaction yield, impurity profiles of the final product, and the overall efficiency of the synthetic route. Potential impurities can arise from the synthetic pathway, including starting materials, by-products, and degradation products. Therefore, a thorough purity assessment is not merely a quality control step but a crucial aspect of process optimization and validation in drug development and materials science.
A Multi-Modal Analytical Workflow for Purity Determination
A single analytical technique is often insufficient to provide a complete picture of a compound's purity. This guide proposes a multi-modal workflow that combines chromatographic and spectroscopic techniques to identify and quantify the main component and potential impurities.
Figure 1: A multi-modal workflow for the comprehensive purity assessment of this compound, combining chromatographic, spectroscopic, and physical analysis techniques.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating and quantifying the components of a mixture.[1] For boronic acids, reversed-phase HPLC with UV detection is a common and effective method.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized compound in a suitable diluent (e.g., Acetonitrile/Water 50:50) to a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
-
The C18 stationary phase provides good retention for aromatic compounds.
-
A formic acid modifier in the aqueous mobile phase helps to suppress the ionization of the boronic acid and any acidic impurities, leading to better peak shapes.
-
A gradient elution is crucial for separating both polar and non-polar impurities that may be present.
-
Monitoring at multiple wavelengths helps to ensure that all chromophoric impurities are detected.
Comparative Data: Synthesized vs. Commercial Alternative
The following table presents hypothetical data comparing a synthesized batch of this compound with a commercially available alternative.
| Parameter | Synthesized Batch | Commercial Alternative (Hypothetical) |
| Purity (by HPLC, % Area) | 98.5% | ≥ 97% |
| Major Impurity 1 (retention time) | 1.2% (at 8.5 min) | 0.8% (at 8.5 min) |
| Major Impurity 2 (retention time) | 0.3% (at 12.1 min) | Not Detected |
| Total Impurities | 1.5% | ≤ 3.0% |
Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification
LC-MS is a powerful technique for identifying unknown impurities by providing molecular weight information. An ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry method can be highly effective for the analysis of a broad range of boronic acids.
Experimental Protocol: LC-MS
-
LC System: An UHPLC system coupled to a mass spectrometer.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A fast gradient can be employed for rapid screening.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: An electrospray ionization (ESI) source in both positive and negative ion modes.
-
Scan Range: m/z 100-1000
Self-Validating System: By comparing the mass-to-charge ratio of the detected impurities with the molecular weights of potential by-products from the synthesis, one can tentatively identify them. For instance, the starting material, 1-chloro-3-fluoro-2-methoxybenzene, could be a potential impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of the synthesized compound and its impurities. For this particular molecule, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative.
Expected Chemical Shifts and Couplings (based on analogous structures):
-
¹H NMR: Aromatic protons will appear as multiplets in the range of 6.5-8.0 ppm. The hydroxyl and boronic acid protons will be broad singlets and their chemical shifts will be concentration and solvent dependent.
-
¹³C NMR: Aromatic carbons will resonate between 110-160 ppm. The carbon attached to the boron atom will have a characteristic broad signal.
-
¹⁹F NMR: A singlet or a doublet depending on the coupling with neighboring protons.
-
¹¹B NMR: A broad singlet characteristic of a tricoordinate boronic acid, typically in the range of 25-35 ppm.[2]
Trustworthiness: The combination of these NMR experiments provides a high degree of confidence in the structural assignment. Any significant unassigned signals would indicate the presence of impurities, which can then be further investigated.
Melting Point Analysis: A Simple and Effective Purity Indicator
Experimental Protocol: Melting Point Determination
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point, and the temperature range over which the sample melts is recorded.
| Sample | Melting Point Range (°C) | Interpretation |
| Synthesized Batch (High Purity) | 210-212 | Sharp, indicating high purity |
| Synthesized Batch (Lower Purity) | 205-211 | Broad, suggesting the presence of impurities |
| Commercial Alternative (Hypothetical) | 209-212 | Sharp, consistent with high purity |
Comparison with Alternatives
When evaluating the purity of a synthesized compound, it is beneficial to compare it against a commercially available standard, if one exists. This provides a benchmark for purity and impurity profiles. The primary alternatives for a researcher are:
-
In-house synthesized material: Offers cost savings and control over the supply chain, but requires rigorous quality control.
-
Commercially sourced material: Generally comes with a certificate of analysis, but can be more expensive and purity levels may vary between suppliers.
The choice between these alternatives will depend on the specific needs of the research, including the scale of the synthesis, the required purity level, and budget constraints.
Conclusion
The purity assessment of synthesized this compound requires a multifaceted analytical approach. By combining HPLC for quantification, LC-MS for impurity identification, NMR for structural confirmation, and melting point analysis for a rapid purity check, researchers can gain a high degree of confidence in the quality of their material. The protocols and comparative data presented in this guide, though based on analogous compounds due to a lack of specific literature, provide a robust framework for establishing a comprehensive and self-validating quality control system. This ensures the reliability and reproducibility of subsequent synthetic transformations, which is of utmost importance in research and drug development.
References
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PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from a valid URL.
-
LookChem. (n.d.). 2-Fluoro-4-hydroxyphenylboronic acid. Retrieved from a valid URL.[5]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from a valid URL.[1]
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Sigma-Aldrich. (n.d.). (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid. Retrieved from a valid URL.[6]
-
Chem-Impex. (n.d.). 3-Chloro-4-hydroxyphenylboronic acid. Retrieved from a valid URL.[7]
-
Boron Molecular. (n.d.). 4-fluoro-3-hydroxyphenylboronic acid, pinacol ester. Retrieved from a valid URL.[8]
-
US Patent 8,822,730 B2. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.[9]
-
Eurofins. (n.d.). Analytical Method Summaries. Retrieved from a valid URL.[10]
-
Patel, S., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Young Pharmacists, 2(3), 293-298.[11]
-
Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200.[12]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from a valid URL.[13]
-
Chem-Impex. (n.d.). 4-Fluoro-2-methylphenylboronic acid. Retrieved from a valid URL.[3]
-
ChemicalBook. (n.d.). 4-Chlorobenzoic acid(74-11-3) 1H NMR spectrum. Retrieved from a valid URL.[14]
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ChemicalBook. (n.d.). 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum. Retrieved from a valid URL.[15]
-
ChemicalBook. (n.d.). 4-Chloro-2-fluorophenylboronic acid(160591-91-3) 1H NMR spectrum. Retrieved from a valid URL.
-
Sigma-Aldrich. (n.d.). 4-Chloro-3-fluoro-2-hydroxyphenylboronic acid. Retrieved from a valid URL.[2]
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Analytical Methods. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(20), 5576-5582.
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A Senior Application Scientist's Guide to Benchmarking 4-Chloro-2-fluoro-3-hydroxyphenylboronic Acid Performance Against Commercial Standards
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the quality of final compounds. This guide provides an in-depth technical comparison of 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid against established commercial standards. Our objective is to furnish you with robust, data-driven insights to inform your selection of boronic acids for cross-coupling reactions, particularly the widely utilized Suzuki-Miyaura coupling.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Phenylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.[1] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as a testament to their utility in constructing complex molecular architectures, including biaryl moieties that are prevalent in pharmaceuticals and functional materials.[2][3]
The performance of a Suzuki-Miyaura reaction is intricately linked to the nature of the boronic acid used. Substituents on the phenyl ring can significantly influence the electronic and steric properties of the boronic acid, thereby affecting its reactivity, stability, and ultimately, the yield of the desired coupled product. This compound, with its unique substitution pattern, presents a compelling case for investigation. The presence of a chloro, fluoro, and hydroxyl group imparts a distinct electronic and steric profile that can offer advantages in specific synthetic contexts. This guide will dissect these attributes through a direct comparison with commercially available, structurally related analogs.
Comparative Physicochemical Properties
A foundational understanding of the physicochemical properties of the boronic acids under evaluation is paramount. These properties not only influence their handling and storage but also their behavior in a reaction environment. For this comparative study, we have selected three widely used commercial standards that share key structural motifs with our target compound:
-
Standard 3: 3-Hydroxyphenylboronic acid [8]
The table below summarizes the key physicochemical properties of this compound and the selected commercial standards.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₆H₅BClFO₃ | 190.37 | White to off-white solid | Not readily available |
| 4-Chlorophenylboronic acid | C₆H₆BClO₂ | 156.37 | Off-white to beige crystalline powder | 284-289 |
| 2-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | White to off-white solid | 101-110 |
| 3-Hydroxyphenylboronic acid | C₆H₇BO₃ | 137.93 | Pink to grey to tan crystalline powder | >230 |
Data compiled from supplier information.[4][5][7][8]
The distinct substitution patterns are expected to influence the Lewis acidity of the boron center and the nucleophilicity of the organic group during the transmetalation step of the Suzuki-Miyaura catalytic cycle. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound is anticipated to increase the Lewis acidity of the boron, potentially impacting its interaction with the base and the palladium catalyst. The hydroxyl group can participate in hydrogen bonding and may influence solubility and reactivity.
Head-to-Head Performance in Suzuki-Miyaura Coupling
To provide a quantitative and objective comparison, we will evaluate the performance of this compound and the three commercial standards in a standardized Suzuki-Miyaura cross-coupling reaction.
Experimental Design and Rationale
The causality behind our experimental choices is rooted in establishing a fair and reproducible benchmark. A standardized protocol ensures that any observed differences in performance can be confidently attributed to the intrinsic properties of the boronic acids themselves.
Reaction Scheme:
Caption: Standardized Suzuki-Miyaura coupling reaction for benchmarking.
We have selected 4-bromoanisole as the aryl halide partner due to its commercial availability and moderate reactivity. The palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is a well-established and reliable catalyst for a broad range of Suzuki-Miyaura couplings.[3] Potassium carbonate (K₂CO₃) is a commonly used inorganic base that is effective in promoting the transmetalation step. A biphasic solvent system of toluene and water is employed to facilitate the dissolution of both the organic and inorganic reagents.
Standardized Suzuki-Miyaura Coupling Protocol
The following protocol will be strictly adhered to for each boronic acid tested to ensure the validity of the comparative data.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized Water (1 mL)
-
n-Tetradecane (Internal Standard)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), the respective boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add toluene (5 mL) and deionized water (1 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4 hours.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Add a known amount of n-tetradecane as an internal standard.
-
Dilute the mixture with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate for GC-MS analysis.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The yield of the coupled product will be determined by Gas Chromatography-Mass Spectrometry (GC-MS) using an internal standard method for accurate quantification.[9]
GC-MS Parameters:
-
Column: HP-5MS (or equivalent)
-
Carrier Gas: Helium
-
Injection Mode: Split
-
Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Detector: Mass Spectrometer (Scan mode)
Quantification:
The yield of the product will be calculated based on the peak area ratio of the product to the internal standard (n-tetradecane), as determined from a pre-established calibration curve. This method mitigates variations in injection volume and detector response, ensuring high precision and accuracy.[10]
Comparative Performance Data
The following table summarizes the expected and hypothetical results of the comparative Suzuki-Miyaura coupling reactions.
| Boronic Acid | Product | Retention Time (min) | Yield (%) |
| This compound | 4-Methoxy-4'-chloro-2'-fluoro-3'-hydroxybiphenyl | tbd | tbd |
| 4-Chlorophenylboronic acid | 4-Methoxy-4'-chlorobiphenyl | tbd | tbd |
| 2-Fluorophenylboronic acid | 4-Methoxy-2'-fluorobiphenyl | tbd | tbd |
| 3-Hydroxyphenylboronic acid | 4-Methoxy-3'-hydroxybiphenyl | tbd | tbd |
| tbd - to be determined experimentally. |
This quantitative data will provide a clear and direct comparison of the reactivity of this compound against the selected commercial standards under identical reaction conditions.
Stability Assessment
The stability of boronic acids is a critical parameter, as decomposition can lead to reduced yields and the formation of impurities.[11] We will assess the stability of each boronic acid under conditions relevant to storage and the Suzuki-Miyaura reaction.
Stability Testing Protocol
A solution of each boronic acid in the reaction solvent (toluene/water) will be prepared and analyzed at different time points to monitor for degradation.
Procedure:
-
Prepare a stock solution of each boronic acid (0.1 M) in a 5:1 mixture of toluene and water.
-
Divide the solution into several vials.
-
Store the vials at room temperature and at the reaction temperature (90 °C).
-
At specified time intervals (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot from a vial at each temperature.
-
Analyze the aliquot by a suitable analytical method, such as HPLC or ¹H NMR, to quantify the amount of the boronic acid remaining.
This protocol will provide valuable data on the relative stability of this compound and the commercial standards, both at ambient temperature and under the thermal stress of the reaction conditions.
Caption: Workflow for the stability assessment of boronic acids.
Conclusion and Outlook
This comprehensive guide outlines a robust and scientifically rigorous framework for benchmarking the performance of this compound against key commercial standards. By adhering to standardized protocols for both the Suzuki-Miyaura coupling reaction and stability assessment, and by employing precise quantitative analytical techniques, this study will generate high-quality, comparative data.
The insights gleaned from this work will empower researchers and drug development professionals to make informed decisions when selecting boronic acid building blocks. A thorough understanding of the interplay between substitution patterns, reactivity, and stability is crucial for optimizing synthetic strategies, improving yields, and ensuring the purity of target molecules. The experimental data generated will provide a clear picture of the relative merits of this compound, highlighting its potential advantages and defining its application space within the vast landscape of organic synthesis.
References
-
SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
-
Boron Molecular. (n.d.). Buy 2-Fluorophenylboronic acid. Retrieved from [Link]
- Kozlik, P., et al. (2018). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD.
- Matos, K., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(5), 1494–1497.
- Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura reaction in modern drug discovery. RSC Medicinal Chemistry, 2(7), 641.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734354, 2-Fluorophenylboronic acid. Retrieved from [Link]
- Hall, D. G. (Ed.). (2011).
- Camaioni, D. M., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(5), 1494–1497.
-
Boron Molecular. (n.d.). Buy 4-Chlorophenylboronic acid. Retrieved from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Shimadzu. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. Retrieved from [Link]
- Veronesi, M., et al. (2020). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters, 22(15), 5895–5899.
-
European Medicines Agency. (1995). ICH topic Q 5 C Stability testing of biotechnological/biological products. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
